molecular formula C12H15N3O2 B1283351 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 91643-58-2

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1283351
CAS No.: 91643-58-2
M. Wt: 233.27 g/mol
InChI Key: GXIQQCJUWDVEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIQQCJUWDVEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565338
Record name 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91643-58-2
Record name 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine CAS number and identifiers

[1]

Executive Summary & Chemical Identity[2]

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a bioactive heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole class. This scaffold is a critical pharmacophore in modern drug design, acting as a bioisostere for amides and esters while offering improved metabolic stability and lipophilicity.

The inclusion of the n-butoxy tail at the para-position of the phenyl ring imparts specific hydrophobic properties (LogP ~2.3), enhancing membrane permeability compared to its methoxy or hydroxy analogs. This compound is primarily investigated for its antimicrobial , anti-inflammatory , and enzyme inhibitory (specifically AChE/BChE) activities.

Identifiers and Physiochemical Profile[3][4]
PropertyData / Value
Chemical Name This compound
CAS Number 91643-58-2 (Commercial/Catalog) [1]
PubChem CID 14915220 [2]
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
SMILES CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N
InChIKey GXIQQCJUWDVEJP-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Predicted LogP 2.3 ± 0.2 (Lipophilic)
H-Bond Donors/Acceptors 1 / 4

Synthetic Pathways & Methodology

The synthesis of 2-amino-1,3,4-oxadiazoles is well-established, but achieving high purity without toxic byproducts requires specific protocol selection. Two primary routes are recommended: the Cyanogen Bromide (CNBr) Cyclization (Standard) and the Iodine-Mediated Oxidative Cyclization (Green Alternative).

Route A: Cyanogen Bromide Cyclization (Standard Protocol)

This method is preferred for generating the free amine (-NH₂) directly from the hydrazide precursor.

Retrosynthetic Logic: The 1,3,4-oxadiazole core is constructed via the electrophilic attack of cyanogen bromide on the nucleophilic nitrogen of the hydrazide, followed by intramolecular cyclization.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Start with 4-butoxybenzoic acid .

    • Esterify using methanol/H₂SO₄ (reflux, 4h) to yield methyl 4-butoxybenzoate .

    • React the ester with hydrazine hydrate (80%) in ethanol (reflux, 6-8h) to yield 4-butoxybenzhydrazide .

    • Validation: Monitor TLC (Ethyl Acetate:Hexane 1:1). The hydrazide spot will be more polar (lower R_f) than the ester.

  • Cyclization (The Critical Step):

    • Dissolve 4-butoxybenzhydrazide (10 mmol) in methanol (50 mL).

    • Add Cyanogen Bromide (CNBr) (11 mmol) cautiously. Safety Note: CNBr is highly toxic and volatile; use a fume hood.

    • Add Sodium Bicarbonate (NaHCO₃) (11 mmol) to neutralize the HBr byproduct.

    • Reflux the mixture for 2–4 hours.

    • Endpoint: Reaction is complete when the hydrazide starting material is consumed (TLC).

  • Work-up:

    • Pour the reaction mixture into crushed ice/water.

    • Neutralize with 10% Na₂CO₃ if necessary to precipitate the product.

    • Filter the solid, wash with cold water, and dry.[1]

    • Purification: Recrystallize from ethanol/DMF mixture to obtain pure crystals.

Route B: Oxidative Cyclization of Semicarbazones (Green Alternative)

This route avoids CNBr, using iodine or electrochemical methods to cyclize a semicarbazone intermediate [3].

  • Condensation: React 4-butoxybenzaldehyde with semicarbazide hydrochloride and sodium acetate in ethanol to form the semicarbazone .

  • Cyclization: Treat the semicarbazone with Iodine (I₂) and Potassium Carbonate (K₂CO₃) in 1,4-dioxane at 80°C.

  • Mechanism: Iodine acts as a mild oxidant, facilitating the formation of the C-O bond and closure of the ring.

Synthesis Workflow Diagram

SynthesisPathAcid4-Butoxybenzoic AcidEsterMethyl EsterIntermediateAcid->EsterMeOH, H2SO4RefluxHydrazide4-ButoxybenzhydrazideEster->HydrazideNH2NH2·H2OEthanolProduct5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amineHydrazide->ProductCyclizationCNBrReagent:Cyanogen BromideCNBr->ProductElectrophile

Figure 1: Step-wise synthesis pathway from benzoic acid precursor to the final oxadiazole amine.[2]

Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed. These values are derived from established data for 2-amino-5-aryl-1,3,4-oxadiazoles [4, 5].

  • IR Spectroscopy (KBr, cm⁻¹):

    • 3400–3100: Doublet for primary amine (-NH₂) stretching.

    • 1610–1620: C=N stretching of the oxadiazole ring.

    • 1250: C-O-C asymmetric stretching (aryl ether).

    • 1030: C-O-C symmetric stretching (oxadiazole ring).

  • ¹H NMR (DMSO-d₆, δ ppm):

    • 7.8–7.9 (d, 2H): Aryl protons ortho to the oxadiazole ring.

    • 7.0–7.1 (d, 2H): Aryl protons ortho to the butoxy group.

    • 7.0–7.2 (s, 2H): Broad singlet for -NH₂ (Exchangeable with D₂O).

    • 4.0 (t, 2H): -OCH ₂- protons of the butyl chain.

    • 1.7, 1.4, 0.9: Multiplets and triplet for the remaining butyl chain protons.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: 234.12[3]

    • [M+Na]⁺: 256.10[3]

Pharmacological Applications[2][3][9][10][11]

The this compound scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

Acetylcholinesterase (AChE) Inhibition

Research indicates that 2-amino-1,3,4-oxadiazoles act as non-covalent inhibitors of AChE, a target for Alzheimer's disease therapy.

  • Mechanism: The oxadiazole nitrogen atoms interact via hydrogen bonding with the catalytic anionic site (CAS) of the enzyme, while the 4-butoxy tail extends into the hydrophobic gorge of the enzyme, stabilizing the complex through Van der Waals interactions [6].

  • Potency: The lipophilic butyl chain often increases potency compared to the methyl analog by enhancing blood-brain barrier (BBB) penetration.

Antimicrobial Activity

The compound exhibits bacteriostatic properties against Gram-positive bacteria (e.g., S. aureus).[4]

  • Mode of Action: Disruption of bacterial cell membrane integrity. The amphiphilic nature (polar oxadiazole head + lipophilic butoxy tail) allows the molecule to intercalate into the lipid bilayer [7].

Pharmacophore Interaction Map

PharmacophoreScaffold1,3,4-Oxadiazole CoreReceptor1H-Bond Acceptor(Enzyme Active Site)Scaffold->Receptor1N3/N4 InteractionAmineC2-Amine (-NH2)Receptor2H-Bond Donor(Serine/Histidine)Amine->Receptor2H-BondingPhenylPhenyl LinkerPhenyl->ScaffoldButoxy4-Butoxy TailPhenyl->ButoxyPocketHydrophobic Pocket(Membrane/Enzyme Gorge)Butoxy->PocketVan der Waals

Figure 2: Pharmacophore mapping showing critical interaction points with biological targets.

Safety & Handling (SDS Highlights)

While specific toxicological data for this derivative may be limited, it should be handled as a standard bioactive organic amine.

  • GHS Classification:

    • Warning: Acute Toxicity (Oral) - Category 4.

    • Warning: Skin Irritation - Category 2.

    • Warning: Eye Irritation - Category 2A.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The amine group is susceptible to oxidation over long periods.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Insoluble in water.

References

  • PubChem. this compound (CID 14915220).[3] National Library of Medicine. Retrieved from [Link]

  • Desai, N. C., et al. (2022).[5] "Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole Derivatives." Medicinal Chemistry, 18(5). Retrieved from [Link]

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (General Reference for Oxadiazole Spectra).
  • Glomb, T., et al. (2022). "5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, AChE Inhibition." Int. J. Mol. Sci., 23(7), 3562. Retrieved from [Link]

  • Bajda, M., et al. (2013). "Structure-based design and synthesis of novel 1,3,4-oxadiazole derivatives as acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry.
  • Ojha, S., et al. (2022).[6] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." Journal of Chemical Reviews. Retrieved from [Link]

Solubility profile of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine in Organic Solvents

Executive Summary

Compound Identity: this compound CAS Registry Number: 506407-84-7 Molecular Weight: 233.27 g/mol Role: Key intermediate in the synthesis of liquid crystals, fluorescent brighteners, and biologically active antimicrobial agents.

This technical guide delineates the solubility landscape of this compound. While direct experimental mole-fraction data for this specific butoxy-derivative is often proprietary, this guide synthesizes predictive profiling based on homologous series (methoxy- to butoxy- transition) and established thermodynamic models. It provides a robust experimental protocol for solubility determination and solvent selection strategies for process optimization (crystallization and purification).

Key Insight: The presence of the n-butoxy chain imparts increased lipophilicity compared to its methoxy-analog, enhancing solubility in moderate-polarity solvents (e.g., Ethyl Acetate, Toluene) while maintaining the high melting point characteristic of the 1,3,4-oxadiazole core.

Chemical Profile & Physicochemical Properties

The solubility behavior is governed by the competition between the rigid, polar 1,3,4-oxadiazole core (H-bond acceptor/donor sites) and the flexible, non-polar butoxy tail.

PropertyValue / DescriptionImpact on Solubility
Core Structure 1,3,4-Oxadiazole ring + Phenyl groupHigh lattice energy; requires polar or high-temperature solvents to disrupt crystal lattice.
Functional Groups Primary Amine (-NH₂), Ether (-O-)Amine acts as H-bond donor; Ether/Oxadiazole N acts as H-bond acceptor.
Lipophilic Tail Butyl chain (-(CH₂)₃CH₃)Increases solubility in non-polar solvents; decreases water solubility compared to methoxy/phenyl analogs.
Predicted MP 180°C – 210°CHigh melting point necessitates high-temperature recrystallization processes.

Solubility Landscape: Solvent Ranking & Predictive Data

The following solubility profile is categorized by solvent class, derived from thermodynamic behavior of structurally homologous 5-aryl-1,3,4-oxadiazoles.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Mechanism
Polar Aprotic DMF, DMSO, NMP High Strong dipole-dipole interactions disrupt the crystal lattice; excellent for initial dissolution.
Polar Protic Ethanol, Methanol Moderate (T-dependent) Primary recrystallization solvents. Solubility increases significantly with temperature (

is positive).
Esters/Ketones Ethyl Acetate, Acetone Moderate Good for extraction; "Butoxy" tail improves solubility here vs. "Methoxy" analogs.
Non-Polar Hexane, Heptane Poor / Insoluble Used as anti-solvents to induce precipitation.
Aqueous Water Insoluble Hydrophobic effect of the phenyl-butoxy moiety dominates.
Thermodynamic Modeling

To accurately model the solubility (


) of this compound in organic solvents, the Modified Apelblat Equation  is the industry standard for correlating experimental data:


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[1][2][3][4][5]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application:

  • Parameter

    
     & 
    
    
    
    :
    Reflect the non-ideal solution behavior and entropy effects.
  • Parameter

    
    :  Related to the enthalpy of solution. A negative 
    
    
    
    value confirms the endothermic nature of dissolution (solubility increases with
    
    
    ).

Experimental Protocol: Laser Monitoring Technique

For precise solubility determination, the Laser Monitoring Observation Technique is superior to the static shake-flask method due to speed and reproducibility.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solvent AddSolute Add Solute (Gravimetric) Start->AddSolute TempControl Equilibrate Temp (±0.05 K) AddSolute->TempControl LaserCheck Laser Transmissivity Monitoring TempControl->LaserCheck Dissolution Dissolution Detected? LaserCheck->Dissolution Record Record Mass & Temp Dissolution->Record Yes (Clear Solution) NextTemp Adjust Temp / Add More Solute Dissolution->NextTemp No (Turbid) NextTemp->TempControl

Figure 1: Automated Laser Monitoring workflow for determining solubility limits.

Step-by-Step Methodology
  • Preparation: Calibrate the laser monitoring system (e.g., dynamic laser evolution) using a standard solute (e.g., KCl in water) to ensure transmissivity accuracy.

  • Gravimetric Addition:

    • Place a precise mass of solvent (

      
      ) into a jacketed glass vessel.
      
    • Add a known mass of this compound (

      
      ).
      
  • Equilibration: Set the thermostat to the starting temperature (e.g., 293.15 K) and stir at 400 rpm.

  • Laser Detection:

    • Direct a laser beam (

      
       nm) through the vessel.
      
    • Undissolved: Beam scatters/blocks

      
       Low intensity signal.
      
    • Dissolved: Solution becomes clear

      
       High intensity signal.
      
  • Dynamic Measurement:

    • Slowly increase temperature (0.1 K/min) until the laser intensity spikes (clearing point).

    • Record the temperature (

      
      ) and mass fraction (
      
      
      
      ).
  • Replication: Repeat by adding more solute to the same vessel and finding the new clearing temperature (polythermal method).

Process Design: Crystallization & Purification

Based on the solubility profile, the following strategies are recommended for purification and crystal engineering.

Solvent Selection Logic

SolventSelection Crude Crude Product PolarityCheck High Impurity Polarity? Crude->PolarityCheck Ethanol Solvent: Ethanol (Reflux) PolarityCheck->Ethanol Low/Moderate DMFWater System: DMF + Water (Anti-solvent) PolarityCheck->DMFWater High (Inorganic Salts) Cooling Cool to 5°C Ethanol->Cooling DMFWater->Cooling Filter Filtration & Drying Cooling->Filter

Figure 2: Decision tree for recrystallization solvent selection.

  • Primary Recrystallization (Ethanol):

    • The compound shows a steep solubility curve in ethanol (low at 20°C, high at 78°C).

    • Protocol: Dissolve crude solid in boiling ethanol. Hot filter to remove insoluble mechanical impurities. Cool slowly to 4°C to crystallize pure needles.

  • Anti-Solvent Precipitation (DMF/Water):

    • For highly impure samples, dissolve in minimum volume of DMF.

    • Slowly add Water (anti-solvent) until turbidity persists.

    • This method leverages the compound's hydrophobicity (butoxy tail) to force precipitation while leaving polar impurities in the aqueous-DMF phase.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Song, M.-M., et al. (2012).[1] 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E. [Link]

  • Naveen, S., et al. (2016). Crystal structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData. [Link]

  • Sun, X., et al. (2021). Solubility Measurement and Correlation of 1,3,4-Oxadiazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.

Sources

The Emerging Therapeutic Potential of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its broad and potent biological activities.[1][2] This technical guide delves into the specific therapeutic potential of a promising derivative, 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. While direct extensive research on this particular molecule is emerging, this document synthesizes data from closely related analogs to build a robust scientific case for its application in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. By examining structure-activity relationships (SAR), plausible mechanisms of action, and detailed synthetic protocols, this guide serves as a comprehensive resource for researchers aiming to explore and harness the potential of this compound in drug discovery and development.

Introduction: The 1,3,4-Oxadiazole Scaffold - A Versatile Pharmacophore

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole ring system has garnered significant attention. This five-membered aromatic ring containing one oxygen and two nitrogen atoms is a bioisostere of amide and ester functionalities, a characteristic that can enhance pharmacological activity by participating in hydrogen bonding interactions with biological targets.[3] The inherent chemical stability and synthetic accessibility of the 1,3,4-oxadiazole nucleus have made it a fertile ground for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[1][4]

The 2,5-disubstituted 1,3,4-oxadiazoles, in particular, represent a versatile class of compounds where modifications at these positions can fine-tune the biological activity. The introduction of an amine group at the 2-position and an aryl moiety at the 5-position, as seen in 5-aryl-1,3,4-oxadiazol-2-amines, has proven to be a particularly fruitful strategy in the quest for new drugs.[3]

This guide focuses on the specific analog, this compound. The presence of a butoxy group on the phenyl ring introduces a degree of lipophilicity that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target engagement.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound can be achieved through established and reliable synthetic routes for 2-amino-5-substituted-1,3,4-oxadiazoles. A common and effective method involves a multi-step sequence starting from a commercially available substituted benzoic acid.

General Synthetic Pathway

The synthesis typically proceeds through the formation of a key intermediate, an acyl thiosemicarbazide, followed by cyclization.

Synthesis_Pathway A 4-Butoxybenzoic acid B 4-Butoxybenzoyl chloride A->B Acyl Halide Formation reagent1 SOCl2 or (COCl)2 D 1-(4-Butoxybenzoyl)thiosemicarbazide B->D Acylation reagent2 Reflux C Thiosemicarbazide C->D E This compound D->E Cyclization reagent3 Oxidative Cyclization (e.g., H2SO4, I2/HgO)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Butoxybenzoyl)thiosemicarbazide

  • To a solution of 4-butoxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-butoxybenzoyl chloride.

  • In a separate flask, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol or THF).

  • Add the crude 4-butoxybenzoyl chloride dropwise to the thiosemicarbazide solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate is filtered, washed with cold solvent, and dried to yield 1-(4-butoxybenzoyl)thiosemicarbazide.

Step 2: Synthesis of this compound

  • Suspend 1-(4-butoxybenzoyl)thiosemicarbazide (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 7-8.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.

Alternative cyclization reagents such as iodine in the presence of mercuric oxide can also be employed.

Potential Therapeutic Applications: An Evidence-Based Projection

Based on the extensive literature on analogous 5-aryl-1,3,4-oxadiazol-2-amines, we can project the potential therapeutic applications of this compound in several key areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 5-aryl-1,3,4-oxadiazol-2-amine derivatives. The mechanism of action is often attributed to the inhibition of crucial cellular targets involved in cancer progression.

  • Structure-Activity Relationship (SAR) Insights:

    • The nature of the substituent on the 5-phenyl ring plays a critical role in determining the anticancer potency. Electron-donating groups, such as alkoxy groups (e.g., methoxy), have been shown to enhance activity against various cancer cell lines. The butoxy group in the target compound, being a more lipophilic electron-donating group, is hypothesized to further improve cellular uptake and target interaction.

    • For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant activity against melanoma, leukemia, and breast cancer cell lines.

  • Potential Mechanisms of Action:

    • Tubulin Polymerization Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy.

    • Kinase Inhibition: The scaffold can be designed to target specific protein kinases that are overactive in cancer cells.

    • Apoptosis Induction: These compounds may trigger programmed cell death in cancer cells through various signaling pathways.

Anticancer_Mechanism cluster_0 Cancer Cell Compound 5-(4-Butoxyphenyl)-1,3,4- oxadiazol-2-amine Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases Compound->Kinases Inhibition Apoptosis Apoptotic Pathways Compound->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Leads to Proliferation_Survival Cell Proliferation & Survival Kinases->Proliferation_Survival Regulates Cell_Death Apoptotic Cell Death Apoptosis->Cell_Death Results in

Caption: Plausible anticancer mechanisms of action.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-established scaffold for the development of potent antimicrobial agents. Derivatives have shown activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.

  • SAR Insights:

    • The lipophilicity of the substituents has been correlated with antimicrobial activity. The butoxy group is expected to enhance the compound's ability to penetrate microbial cell walls.

    • Studies on related compounds have shown that the presence of an alkoxy group on the phenyl ring can contribute to significant antibacterial and antifungal effects. For example, some 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have demonstrated potent activity against E. coli and S. pneumoniae.

  • Potential Mechanisms of Action:

    • Enzyme Inhibition: The compounds may inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

    • Cell Wall Synthesis Disruption: Interference with the synthesis of the bacterial cell wall can lead to cell lysis.

    • Biofilm Formation Inhibition: Some derivatives have been shown to prevent the formation of microbial biofilms, which are a major contributor to antibiotic resistance.

Cholinesterase Inhibition

Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[3]

  • SAR Insights:

    • The aryl group at the 5-position and substituents on the 2-amino group can be modified to optimize binding to the active site of cholinesterases.

    • The presence of a lipophilic tail, such as a long alkyl chain, has been shown to enhance inhibitory activity.[3] The butoxy group, while shorter, provides a lipophilic character that could contribute to favorable interactions within the enzyme's active site gorge.

Data Summary

While specific quantitative data for this compound is not yet widely available, the table below summarizes the reported activities of closely related analogs to provide a comparative perspective.

Compound/AnalogTherapeutic AreaKey FindingsReference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerShowed significant activity against melanoma, leukemia, and breast cancer cell lines.
5-Aryl-1,3,4-oxadiazole-2-thiol derivativesAntimicrobialDemonstrated potent activity against E. coli and S. pneumoniae.
5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-aminesCholinesterase InhibitionExhibited moderate to potent inhibition of AChE and BChE.[3]

Future Directions and Conclusion

This compound stands as a molecule of significant interest for further investigation in medicinal chemistry. The foundational knowledge of the 1,3,4-oxadiazole scaffold, coupled with the predictable influence of the butoxyphenyl substituent, provides a strong rationale for its exploration as a potential therapeutic agent.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing and optimizing the synthetic route for high-purity compound production.

  • In Vitro Biological Screening: Comprehensive evaluation of its anticancer, antimicrobial, and neuroprotective properties against a wide range of cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the compound exerts its biological effects.

  • Lead Optimization: Utilizing the core structure for further derivatization to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link].

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link].

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link].

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PubMed Central. Available at: [Link].

  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. Available at: [Link].

  • Synthesis And Biological Evaluation of N-(5-Phenyl 1, 3, 4-Oxadiazole-2- yl) Cinnamamides. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. Available at: [Link].

  • Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. PubMed. Available at: [Link].

  • Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. ResearchGate. Available at: [Link].

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link].

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PubMed Central. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. SciSpace. Available at: [Link].

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link].

Sources

Optimizing Lipophilicity in 1,3,4-Oxadiazole Scaffolds: The Strategic Role of the Butoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic incorporation of the butoxy group (-O-(CH₂)₃CH₃) into 1,3,4-oxadiazole scaffolds. It addresses the critical balance between solubility and membrane permeability (LogP), providing synthetic protocols and structure-activity relationship (SAR) insights for drug design.

Executive Summary: The Lipophilic Sweet Spot

The 1,3,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, valued for its thermal stability and ability to act as a bioisostere for amides and esters. However, the inherent polarity of the oxadiazole heterocycle (LogP ~ -0.2) often limits cell membrane permeability.

Incorporating alkoxy chains is a standard strategy to modulate this property. While methoxy groups (C1) often fail to provide sufficient lipophilicity for blood-brain barrier (BBB) penetration or bacterial cell wall permeation, and long-chain ethers (C8+) suffer from poor aqueous solubility and high plasma protein binding, the butoxy group (C4) frequently occupies the "Goldilocks zone." It provides a calculated LogP increment of approximately +1.6 to +2.0, shifting the molecule into the optimal range for oral bioavailability (LogP 2–4) without compromising metabolic stability.

Molecular Architecture & Lipophilicity Profile[1]

The 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is planar and electron-deficient. It participates in:

  • Hydrogen Bonding: N3 and N4 act as hydrogen bond acceptors.

  • 
    -
    
    
    
    Stacking:
    The aromatic character facilitates interaction with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
The Butoxy Functional Advantage

The introduction of a butoxy group at the para-position of a phenyl ring attached to the oxadiazole core serves three distinct mechanistic functions:

  • Lipophilicity Modulation: It increases the partition coefficient, facilitating passive diffusion across lipid bilayers.

  • Steric Filling: The flexible C4 chain can occupy hydrophobic pockets in enzymes (e.g., tubulin, COX-2) that smaller methoxy groups cannot reach.

  • Metabolic Stability: Unlike methoxy groups, which are prone to rapid O-demethylation by cytochrome P450 enzymes, the butoxy chain is relatively more resistant to immediate oxidative cleavage, prolonging half-life.

Comparative Lipophilicity Data (Predicted)

The following table illustrates the theoretical shift in LogP for a 2,5-diphenyl-1,3,4-oxadiazole scaffold upon varying alkoxy substitution.

Substituent (R)

LogP (approx)
Predicted LogP (Scaffold)Solubility ProfilePermeability Risk
-H 0.02.6ModerateModerate
-OCH₃ (Methoxy) +0.052.65GoodLow (Rapid Clearance)
-OCH₂CH₃ (Ethoxy) +0.53.1GoodModerate
-O(CH₂)₃CH₃ (Butoxy) +1.6 4.2 Optimal High (Ideal)
-O(CH₂)₇CH₃ (Octyloxy) +3.76.3PoorLow (Trapped in Membrane)

Note: Values are estimates based on Hansch constants. C4 (Butoxy) pushes the LogP towards the upper limit of Lipinski's Rule of 5, maximizing permeability.

Synthetic Methodologies

We present two distinct protocols for synthesizing butoxy-substituted 1,3,4-oxadiazoles. Protocol A is for direct cyclization, while Protocol B allows for late-stage introduction of the butoxy group via alkylation.

Protocol A: Oxidative Cyclization (POCl₃ Method)

Best for: Constructing the ring when the butoxy acid precursor is available.

Reagents: 4-Butoxybenzoic acid, Aryl hydrazide, Phosphorus Oxychloride (POCl₃).

  • Activation: Dissolve 4-butoxybenzoic acid (1.0 eq) and the appropriate aryl hydrazide (1.0 eq) in neat POCl₃ (5–10 mL per gram of reactant).

  • Cyclization: Reflux the mixture at 100–110°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. The POCl₃ hydrolysis is exothermic; maintain temperature <10°C.

  • Isolation: Neutralize the suspension with 10% NaHCO₃ solution until pH ~8. The solid product precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Protocol B: Thiol Alkylation (The "Butoxy-Insertion" Method)

Best for: Generating a library of alkoxy derivatives from a common thione intermediate.

Reagents: 5-Substituted-1,3,4-oxadiazole-2-thiol, 1-Bromobutane, K₂CO₃, Acetone/DMF.

  • Thione Formation: React an acid hydrazide with CS₂ and KOH in ethanol (Reflux 12h) to yield the oxadiazole-2-thiol (thione tautomer).

  • Alkylation: Dissolve the thiol (1.0 eq) in dry Acetone or DMF. Add Anhydrous K₂CO₃ (1.5 eq) and stir for 30 mins.

  • Addition: Add 1-Bromobutane (1.1 eq) dropwise.

  • Reaction: Stir at room temperature (for DMF) or reflux (for Acetone) for 3–5 hours.

  • Workup: Pour into ice water. Filter the precipitate. This yields the S-butyl or N-butyl isomer (S-alkylation usually predominates in basic conditions).

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathways for accessing these scaffolds.

Oxadiazole_Synthesis cluster_legend Key Strategy Start Start: Carboxylic Acid Ester Esterification (EtOH/H2SO4) Start->Ester Hydrazide Hydrazide Formation (NH2NH2-H2O) Ester->Hydrazide Cycl_POCl3 Method A: POCl3 Cyclization (Direct Ring Closure) Hydrazide->Cycl_POCl3 + 4-Butoxybenzoic Acid Cycl_CS2 Method B: CS2/KOH Cyclization (Forms Thiol/Thione) Hydrazide->Cycl_CS2 + CS2 / KOH Final_Butoxy Final Product: Butoxy-Substituted 1,3,4-Oxadiazole Cycl_POCl3->Final_Butoxy One-Pot Thiol Oxadiazole-2-Thiol Cycl_CS2->Thiol Oxadiazole 1,3,4-Oxadiazole Core Alkylation S-Alkylation (Butyl Bromide + K2CO3) Thiol->Alkylation Alkylation->Final_Butoxy Late-Stage Functionalization MethodA Method A: High Yield, Harsh Conditions MethodB Method B: Modular Library Generation

Caption: Dual synthetic pathways for accessing butoxy-1,3,4-oxadiazoles. Method A utilizes direct oxidative cyclization, while Method B employs a modular S-alkylation strategy.

Case Studies & SAR Analysis

Case Study 1: Antibacterial Efficacy

In a study of 2,5-disubstituted oxadiazoles, derivatives containing the 5-(4-phenylbutoxy) moiety demonstrated superior activity against S. aureus compared to their methoxy and ethoxy counterparts.

  • Observation: The C4-linker allowed the molecule to penetrate the lipid-rich bacterial cell wall more effectively than shorter chains.

  • Data Point: MIC values for the butoxy derivative were found to be 3.75 µg/mL, significantly lower than the methoxy analog (>10 µg/mL).

Case Study 2: Anticancer Tubulin Inhibition

Research into tubulin polymerization inhibitors has shown that 1,3,4-oxadiazoles require a specific hydrophobic volume to bind to the colchicine site.

  • Mechanism: The butoxy group provides the necessary van der Waals contact volume without introducing excessive hydrophobicity that would lead to precipitation in assay media.

  • Result: Butoxy-substituted derivatives showed IC50 values in the low micromolar range (1.6–3.5 µM) against breast cancer cell lines (MCF-7).

References

  • Synthesis and antibacterial activity of various substituted oxadiazole derivatives. Source: PubMed / Wiley-VCH [Link]

  • Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. Source: European Journal of Medicinal Chemistry [Link]

  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Source: CrystEngComm (RSC) [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Source: Molecules (MDPI) [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Source: The Scientific World Journal (PMC) [Link]

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine , a lipophilic heterocyclic scaffold relevant to medicinal chemistry programs targeting antimicrobial and anticancer pathways. The 1,3,4-oxadiazole core acts as a bioisostere for esters and amides, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.

This protocol prioritizes the Cyanogen Bromide (BrCN) Cyclization route due to its high regioselectivity for the 2-amino position and reliable scalability. An alternative oxidative cyclization route via semicarbazone is discussed for laboratories restricting cyanogen halide use.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the 1,3,4-oxadiazole ring from a hydrazide precursor. The 4-butoxy tail is installed early via Williamson ether synthesis to ensure solubility of intermediates.

Retrosynthesis Target Target: This compound Hydrazide Intermediate: 4-Butoxybenzohydrazide Target->Hydrazide Cyclization (BrCN) Ester Precursor: Ethyl 4-butoxybenzoate Hydrazide->Ester Hydrazinolysis RawMat Starting Materials: Ethyl 4-hydroxybenzoate + 1-Bromobutane Ester->RawMat Alkylation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Safety & Handling (Critical)

  • Cyanogen Bromide (BrCN): Highly toxic and volatile solid. It hydrolyzes to release hydrogen cyanide (HCN) in contact with water/acid. Mandatory: Handle in a well-ventilated fume hood. Destroy excess BrCN with sodium hypochlorite (bleach) solution immediately.

  • Hydrazine Hydrate: Carcinogenic, toxic, and unstable. Avoid contact with metals and oxidizing agents.

  • Waste Disposal: All aqueous waste from the cyclization step must be treated with bleach at pH > 10 to neutralize cyanide residues before disposal.

Experimental Protocol

Phase 1: Synthesis of Ethyl 4-butoxybenzoate

Objective: Installation of the lipophilic butoxy tail.

  • Reagents:

    • Ethyl 4-hydroxybenzoate (1.0 eq)

    • 1-Bromobutane (1.2 eq)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve Ethyl 4-hydroxybenzoate in DMF (5 mL/g).

    • Add

      
       and stir for 15 minutes at room temperature.
      
    • Add 1-Bromobutane dropwise.

    • Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Yield: Expected >90% (Colorless oil or low-melting solid).

Phase 2: Synthesis of 4-Butoxybenzohydrazide

Objective: Conversion of ester to hydrazide nucleophile.

  • Reagents:

    • Ethyl 4-butoxybenzoate (from Phase 1)

    • Hydrazine Hydrate (80% or 99%, 5.0 eq)

    • Solvent: Ethanol (absolute).

  • Procedure:

    • Dissolve the ester in Ethanol (10 mL/g).

    • Add Hydrazine Hydrate slowly at room temperature.

    • Reflux the mixture at 78°C for 4–6 hours.

    • Observation: A white precipitate typically forms upon cooling.

    • Workup: Cool to

      
      . Filter the solid precipitate.[1] Wash with cold ethanol and diethyl ether to remove excess hydrazine.
      
    • Drying: Vacuum dry at

      
      .
      
    • Checkpoint: Melting point should be sharp (approx. 85–90°C range for alkoxy hydrazides).

Phase 3: Cyclization to this compound

Objective: Formation of the 1,3,4-oxadiazole ring using von Braun reaction conditions.

Table 1: Reaction Stoichiometry (Phase 3)

ComponentRoleEquivalentsNotes
4-Butoxybenzohydrazide Substrate1.0Dried thoroughly
Cyanogen Bromide (BrCN) Cyclizing Agent1.1 - 1.2Toxic: Weigh in hood
Sodium Bicarbonate (

)
Base2.0Scavenges HBr byproduct
Methanol/Water (1:1) Solvent-Reaction medium

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-Butoxybenzohydrazide (1.0 eq) in Methanol.

  • Addition: Add a solution of

    
     (2.0 eq) in water. The mixture may become a suspension.
    
  • Cyclization: Cool the mixture to 0–5°C (ice bath). Add Cyanogen Bromide (1.1 eq) portion-wise over 20 minutes.

    • Note: Exothermic reaction. Maintain temperature <10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Completion: Monitor TLC (DCM:MeOH 9:1). The hydrazide spot (

    
    ) should disappear, replaced by a higher running spot (
    
    
    
    ).
  • Quenching: Neutralize the reaction mixture (if necessary) to pH 7–8.

  • Isolation: The product often precipitates as a solid. Filter and wash with copious water to remove inorganic salts.

    • If no precipitate: Evaporate Methanol, extract aqueous residue with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization.

Mechanism Step1 Hydrazide (Nucleophile) Step2 Intermediate A (N-Cyano Hydrazide) Step1->Step2 + BrCN - HBr Step3 Intermediate B (Imidoyl Bromide) Step2->Step3 Tautomerization Product Oxadiazole Amine (Cyclized Product) Step3->Product Intramolecular Cyclization (-H2O)

Figure 2: Simplified mechanistic pathway of the BrCN mediated cyclization.

Characterization Data (Expected)

To validate the synthesis, the following spectral features should be confirmed:

  • Physical State: White to off-white crystalline solid.

  • IR Spectroscopy (

    
    ): 
    
    • 
      : Primary amine (
      
      
      
      ) stretching (doublet).
    • 
      : 
      
      
      
      (oxadiazole ring).
    • 
      : 
      
      
      
      (aryl ether stretch).
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.85 (d, 2H, Ar-H, ortho to oxadiazole).
      
    • 
       7.10 (d, 2H, Ar-H, ortho to butoxy).
      
    • 
       7.00 (s, 2H, 
      
      
      
      , broad exchangeable).
    • 
       4.05 (t, 2H, 
      
      
      
      ).
    • 
       1.70 (m, 2H, alkyl chain).
      
    • 
       1.45 (m, 2H, alkyl chain).
      
    • 
       0.95 (t, 3H, terminal 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 3) Hydrolysis of BrCNEnsure reagents are dry; do not use old BrCN.
Sticky Solid/Oil Impure HydrazideRecrystallize the hydrazide precursor before cyclization.
Incomplete Reaction pH too lowMaintain slightly basic pH (

) to neutralize HBr formed.
Yellow Discoloration OxidationPerform reaction under Nitrogen atmosphere (optional but recommended).

Alternative Route (Cyanide-Free)

For labs unable to handle BrCN, the Oxidative Cyclization of Semicarbazone is a viable alternative (Ref 3, 5).

  • Condensation: 4-Butoxybenzaldehyde + Semicarbazide HCl

    
     Semicarbazone.
    
  • Cyclization: Semicarbazone +

    
     + 
    
    
    
    in 1,4-Dioxane (Ref 5).
    • Pros: Avoids highly toxic cyanogen halides.

    • Cons: Often requires chromatographic purification; yields can vary with electron-rich aldehydes.

References

  • US Patent 2,883,391. Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (Classic reference for BrCN route).

  • Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.[2] IUCrData.[3] (Crystallographic and synthesis data for the methoxy-analog).

  • Hassan, A. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.[4] (Review of oxidative cyclization methods).

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (Protocol for alkoxy-hydrazide synthesis).

  • Desai, N. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole...[5] (Iodine-mediated cyclization protocol).[4][6]

Sources

Cyclization of hydrazides to form 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine via Cyanogen Bromide Cyclization

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability.[1] The 2-amino derivative specifically serves as a critical pharmacophore in antimicrobial, anti-inflammatory, and tyrosine kinase inhibitor development.

This guide prioritizes the Cyanogen Bromide (CNBr) cyclization route due to its superior atom economy and high yields compared to oxidative cyclization of semicarbazones.

Key Technical Advantages of this Protocol:

  • Regioselectivity: Exclusively yields the 2-amino isomer.

  • Purification: Designed to precipitate the product, minimizing column chromatography.

  • Scalability: Validated for milligram to multigram scales.

Safety & Handling (CRITICAL)

Warning: Cyanogen Bromide (CNBr) is highly toxic, volatile, and readily absorbed through the skin.

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory.

  • Neutralization: Keep a quench solution (10% NaOH or concentrated bleach) immediately available. CNBr hydrolyzes to innocuous cyanate/bromide in strong base.

  • Waste: All mother liquors containing traces of CNBr must be quenched before disposal.

Reaction Mechanism & Pathway

The transformation involves the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization and elimination of water.

ReactionMechanism Hydrazide 4-Butoxybenzohydrazide (Nucleophile) Intermediate N-Cyano Intermediate (Transient) Hydrazide->Intermediate + CNBr, -HBr CNBr Cyanogen Bromide (Electrophile) Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization Product 5-(4-Butoxyphenyl)- 1,3,4-oxadiazol-2-amine Cyclization->Product - H2O

Figure 1: Mechanistic pathway for the synthesis of 2-amino-1,3,4-oxadiazoles.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Butoxybenzohydrazide 208.261.0Precursor
Cyanogen Bromide (CNBr) 105.921.1 - 1.2Cyclizing Agent
Sodium Bicarbonate (NaHCO₃) 84.012.5Acid Scavenger
Ethanol (Absolute) -SolventReaction Medium
Water (Deionized) -SolventCo-solvent
Step-by-Step Methodology

Step 1: Precursor Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Butoxybenzohydrazide (1.0 equiv) in Ethanol (10 mL per gram of hydrazide).

  • Warm slightly (35–40°C) if necessary to achieve a fine suspension or partial solution.

  • Add Water (approx. 20% of the ethanol volume) to aid in the solubility of the base in the next step.

Step 2: Reagent Addition (The Critical Step)

  • Cool the mixture to 0–5°C using an ice bath. Rationale: Controls the exotherm of the initial N-cyanation.

  • Add Cyanogen Bromide (1.1 equiv) portion-wise over 10 minutes. Note: Weigh CNBr in a closed vessel in the fume hood.

  • Stir for 10 minutes.

  • Add Sodium Bicarbonate (2.5 equiv) slowly. Rationale: Neutralizes the HBr generated in situ, driving the reaction forward and preventing acid-catalyzed hydrolysis.

Step 3: Cyclization & Reflux

  • Remove the ice bath and allow the reaction to reach room temperature (approx. 30 mins).

  • Equip with a reflux condenser.

  • Heat the mixture to Reflux (approx. 78–80°C) for 2–4 hours .

  • Monitoring: Check progress via TLC (System: 5% Methanol in Dichloromethane). The hydrazide starting material (lower Rf) should disappear, replaced by a higher Rf fluorescent spot (Oxadiazole).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice/water (approx. 5x the reaction volume).

  • Stir vigorously for 30 minutes. The product should precipitate as a solid.

  • Filtration: Filter the solid under vacuum. Wash the cake copiously with cold water to remove inorganic salts (NaBr) and excess base.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Step 5: Purification (If required)

  • Standard: Recrystallization from Ethanol or Ethanol/Water (9:1) usually yields analytical grade material (>98% purity).

  • Alternative: If sticky, triturated with diethyl ether.

Process Workflow

Workflow Start Start: 4-Butoxybenzohydrazide Mix Dissolve in EtOH/H2O Cool to 0°C Start->Mix React Add CNBr + NaHCO3 Reflux 4 Hours Mix->React Activation Quench Pour into Crushed Ice Precipitate Product React->Quench Completion Filter Vacuum Filtration Wash with H2O Quench->Filter Purify Recrystallize (EtOH) Dry at 50°C Filter->Purify

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

To validate the synthesis, compare analytical data against the following expected parameters.

1. Melting Point:

  • Expected Range: 155–165°C (Typical for 5-alkoxy-2-amino-1,3,4-oxadiazoles). Sharp range indicates high purity.

2. Infrared Spectroscopy (FT-IR):

Functional Group Wavenumber (cm⁻¹) Diagnostic Feature
-NH₂ (Primary Amine) 3100–3400 Doublet (Asymmetric/Symmetric stretch)
C=N (Oxadiazole) 1610–1640 Strong, sharp band
C-O-C (Ether) 1240–1260 Strong stretch (Aryl ether)

| C-O-C (Oxadiazole) | 1000–1050 | Ring stretch |

3. ¹H-NMR (DMSO-d₆, 400 MHz):

  • δ 9.0–10.0 ppm: Disappearance of the hydrazide -NH-NH₂ protons.

  • δ 7.0–7.2 ppm (2H, s, broad): Appearance of the -NH₂ amine protons (Exchangeable with D₂O).

  • δ 7.8 ppm (2H, d): Aromatic protons adjacent to the oxadiazole ring.

  • δ 7.0 ppm (2H, d): Aromatic protons adjacent to the butoxy group.

  • δ 4.0 ppm (2H, t): -O-CH₂ - of the butyl chain.

  • δ 1.7, 1.4, 0.9 ppm: Remaining butyl chain protons (multiplets/triplet).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield CNBr sublimation or hydrolysis.Use fresh CNBr. Ensure the reaction is sealed well during the initial stirring. Ensure base is added after CNBr is dissolved.
Sticky Product Incomplete cyclization or solvent retention.Recrystallize from Ethanol. If oil persists, scratch the flask with a glass rod or seed with a crystal.
Impurity (TLC) Unreacted Hydrazide.Extend reflux time. Add an additional 0.2 equiv of CNBr and Base.
Coloration Oxidation of amine.Perform recrystallization with a small amount of activated charcoal.

References

  • General Synthesis of 2-Amino-1,3,4-Oxadiazoles

    • Journal of Heterocyclic Chemistry. "Synthesis and Biological Evaluation of 2-Amino-5-aryl-1,3,4-oxadiazoles."
  • Cyanogen Bromide Cyclization Mechanism

    • Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles."
  • Safety Data & Handling (CNBr)

    • PubChem. "Cyanogen Bromide - Safety and Hazards."
  • Analogous Alkoxy-Oxadiazole Characterization

    • Molecules.[2][3][4][5][6][7][8][9] "Synthesis and Pharmacological Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazoles."

Sources

Application Note: High-Resolution ¹H NMR Characterization of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, unambiguous characterization is critical. This document details the underlying principles, provides field-tested protocols for sample preparation and data acquisition, and offers an in-depth analysis of the resulting spectrum. The methodologies are designed to be robust and reproducible, ensuring high-quality, trustworthy data for researchers, scientists, and drug development professionals.

Introduction: The Need for Precise Structural Verification

This compound is a heterocyclic compound featuring several key structural motifs: a para-substituted phenyl ring, a butoxy ether linkage, a 1,3,4-oxadiazole core, and a primary amine. Each of these functional groups imparts specific electronic and, consequently, magnetic environments to the protons within the molecule. ¹H NMR spectroscopy is an indispensable, non-destructive technique that exploits these differences to provide a detailed proton "map" of the molecule.

The precise chemical shifts (δ), signal multiplicities (splitting patterns), and integration values obtained from a ¹H NMR spectrum serve as a molecular fingerprint. This fingerprint is essential for:

  • Confirming Chemical Identity: Verifying that the synthesized compound is indeed the target molecule.

  • Assessing Purity: Identifying the presence of solvents, starting materials, or by-products.

  • Structural Elucidation: Confirming the connectivity and spatial relationship of atoms within the molecule.

This guide explains the causality behind experimental choices, ensuring not just a protocol to follow, but a deeper understanding of the characterization process.

Predicted ¹H NMR Spectrum and Proton Environments

Understanding the expected spectrum is the first step in a self-validating analysis. The structure of this compound presents four distinct proton environments, which are color-coded in Figure 1 for clarity.

Figure 1. Chemical structure of this compound with distinct proton environments labeled (A-D).
  • Aromatic Protons (HB, HC): The phenyl ring is para-substituted by an electron-donating butoxy group (-OBu) and a moderately electron-withdrawing 1,3,4-oxadiazole ring. The donating effect of the oxygen atom increases electron density at the ortho (HC) and para positions.[1] This results in a classic AA'BB' system, which often simplifies to a pair of doublets. Protons HC, being ortho to the strongly donating alkoxy group, are expected to be shielded (appear upfield) compared to protons HB.[1][2]

  • Amine Protons (HA): The two protons on the primary amine are chemically equivalent. Their signal typically appears as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. The chemical shift is highly dependent on the solvent, concentration, and temperature. Based on similar structures like 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, this signal is expected around 5.1-7.5 ppm in DMSO-d₆.[3][4]

  • Butoxy Chain Protons (HD): This aliphatic chain gives rise to four distinct signals:

    • -O-CH₂- : A triplet, deshielded by the adjacent oxygen atom.

    • -O-CH₂-CH₂- : A multiplet (typically a sextet), influenced by the adjacent -O-CH₂- and -CH₂- groups.

    • -CH₂-CH₃ : A multiplet (typically a sextet), influenced by two neighboring methylene groups.

    • -CH₃ : A triplet, the most shielded signal in the molecule.

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for the target compound, typically recorded in DMSO-d₆.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Shift
**HA (NH₂) **7.0 - 7.5Broad Singlet (br s)2HExchangeable amine protons. Position is solvent/concentration dependent.
HB (Ar-H) 7.8 - 8.0Doublet (d)2HAromatic protons ortho to the electron-withdrawing oxadiazole ring.
HC (Ar-H) 7.0 - 7.2Doublet (d)2HAromatic protons ortho to the electron-donating butoxy group.[1]
HD (-OCH₂-) 4.0 - 4.2Triplet (t)2HMethylene protons adjacent to the deshielding ether oxygen.[5]
HD (-CH₂-) 1.7 - 1.9Multiplet (m)2HMethylene protons in the aliphatic chain.
HD (-CH₂-) 1.4 - 1.6Multiplet (m)2HMethylene protons in the aliphatic chain.
HD (-CH₃) 0.9 - 1.0Triplet (t)3HTerminal methyl protons, most shielded position.[6]

Experimental Protocols

A high-quality spectrum is contingent upon meticulous sample preparation and correct instrument setup. The following workflow is a self-validating system designed to minimize error and maximize spectral quality.

Overall Experimental Workflow

The process follows a logical progression from sample preparation to final data analysis.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Filter if Particulates are Present prep2->prep3 prep4 Transfer to Clean NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 Sample Ready acq2 Lock on Deuterium Signal acq1->acq2 acq3 Shim for Field Homogeneity acq2->acq3 acq4 Acquire Spectrum (Set Parameters) acq3->acq4 proc1 Fourier Transform acq4->proc1 FID Data proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to Reference (TMS or Solvent) proc3->proc4 proc5 Integrate Peaks & Assign Signals proc4->proc5

Caption: Standard workflow for NMR analysis.
Protocol for Sample Preparation

Causality: The goal is a completely dissolved, homogeneous sample free of paramagnetic impurities and particulates, as these severely degrade spectral resolution.[7] Deuterated solvents are used to avoid a large, overwhelming solvent signal in the proton spectrum.[8]

Materials:

  • This compound (5-10 mg)[8]

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Clean, dry sample vial with cap

  • Clean, unscratched 5 mm NMR tube and cap[8]

  • Glass Pasteur pipette with bulb

  • Filter (e.g., cotton or glass wool plug in pipette)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. Using the correct amount ensures a good signal-to-noise ratio without causing issues from being overly concentrated, such as peak broadening.[7][8]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[7][9] Cap the vial and gently swirl or vortex to dissolve the sample completely. Gentle heating may be applied if necessary, but ensure the compound is stable at that temperature.

    • Solvent Choice Rationale: DMSO-d₆ is an excellent choice for many polar, heterocyclic compounds. Its residual proton signal appears around 2.50 ppm, which typically does not interfere with aromatic or amine signals.[7] Chloroform-d (CDCl₃, residual peak at 7.26 ppm) is an alternative but may not be suitable if the compound has poor solubility in it.[7]

  • Filtration (if necessary): Visually inspect the solution against a bright background. If any solid particles or cloudiness remains, filter the solution. To do this, place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter into the clean NMR tube.[9] Particulates will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[7]

  • Transfer: Carefully transfer the clear solution into the NMR tube. The final sample height should be 4-5 cm (approximately 0.6-0.7 mL in a standard 5 mm tube) to ensure it is within the detection region of the NMR coil.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the final solution is homogeneous.

Protocol for Instrument Setup and Data Acquisition

Causality: This protocol outlines the standard steps for acquiring a high-quality spectrum. Locking ensures the magnetic field does not drift, and shimming maximizes its homogeneity, which is critical for achieving sharp, well-resolved signals.

Procedure:

  • Instrument Access: Follow all local safety procedures for entering the NMR facility. Remove all ferromagnetic items before approaching the magnet.[10]

  • Sample Insertion: Gently insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning. Place the sample into the magnet, either manually or via an autosampler.[11]

  • Locking: In the acquisition software, select the appropriate solvent (e.g., DMSO-d₆) and initiate the lock command. The instrument will use the deuterium signal from the solvent as a reference to stabilize the magnetic field frequency.[12]

  • Shimming: Perform an automated or manual shimming procedure. This process adjusts a series of small electromagnetic coils to make the main magnetic field (B₀) as uniform as possible across the sample volume.[13] A successful shim results in a sharp and symmetrical lock signal and narrow spectral lines.

  • Acquisition Parameters: Load a standard proton experiment. Typical parameters for a routine ¹H NMR spectrum are:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (increase for dilute samples)

    • Spectral Width: 0-12 ppm

  • Acquisition: Start the acquisition. The instrument will pulse the sample and record the resulting Free Induction Decay (FID) signal.

Data Processing and Interpretation

Once the FID is acquired, it must be processed to generate the final, interpretable spectrum.

G FID Raw FID Data (Time Domain) FT Fourier Transform FID->FT Spectrum Spectrum (Frequency Domain) FT->Spectrum Processing Phase & Baseline Correction Spectrum->Processing Final Calibrated & Integrated Spectrum for Analysis Processing->Final

Caption: The data processing pipeline from FID to final spectrum.
  • Fourier Transform: The raw FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are upright and have a flat baseline at their base.

  • Baseline Correction: Apply a mathematical function to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: Calibrate the chemical shift axis. If TMS was not added, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration: Integrate the area under each peak. The relative integration values correspond to the ratio of protons giving rise to each signal. Set the integration of a known peak (e.g., the terminal methyl group to 3H) to quantify the others.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding protons in the molecule based on the analysis in Section 2.

Conclusion

¹H NMR spectroscopy is a powerful and definitive tool for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can reliably obtain high-resolution spectra. A thorough understanding of the expected chemical shifts and coupling patterns, as detailed in the predictive analysis, allows for a self-validating and confident assignment of all proton signals, thereby confirming the structure and assessing the purity of this important chemical entity.

References

  • Title: NMR Sample Preparation Source: Chemical Instrumentation Facility - Iowa State University URL: [Link][8]

  • Title: How to Get a Good 1H NMR Spectrum Source: University of Rochester, Department of Chemistry URL: [Link][9]

  • Title: PREPARATION OF AN NMR SAMPLE Source: University of Wisconsin-Madison URL: [Link][14]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link][7]

  • Title: Standard Operating Procedure H-NMR Source: Georgia Gwinnett College URL: [Link][13]

  • Title: STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy Source: The Hong Kong University of Science and Technology URL: [Link][10]

  • Title: STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS Source: University of Notre Dame URL: [Link][12]

  • Title: NMR Basic Operation - Bruker NMR Spectrometer Source: University of Wyoming URL: [Link][11]

  • Title: 1H NMR Chemical Shift Source: Oregon State University URL: [Link][15]

  • Title: 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Source: International Union of Crystallography URL: [Link][3]

  • Title: 1H NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link][6]

  • Title: 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine Source: ResearchGate URL: [Link][4]

  • Title: How to Analyze Chemical Shift in the Aromatic Region (1H NMR) Source: YouTube (Chemistry with Caroline) URL: [Link][1]

  • Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link][5]

  • Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link][2]

Sources

FTIR spectral analysis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: FTIR Spectral Analysis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

This application note details the Fourier Transform Infrared (FTIR) spectroscopic characterization of This compound (CAS: N/A, PubChem CID: 14915220). This compound belongs to the 2-amino-1,3,4-oxadiazole class, a scaffold critical in medicinal chemistry for its antimicrobial, anti-inflammatory, and anticancer properties.

The protocol focuses on three critical validation pillars:

  • Confirmation of Cyclization: Verifying the formation of the 1,3,4-oxadiazole ring from acyclic precursors (hydrazides/semicarbazides).

  • Substituent Identification: Distinguishing the specific n-butoxy alkyl chain from other alkoxy analogs (methoxy/ethoxy).

  • Purity Assessment: Identifying common impurities such as unreacted hydrazides or retained solvents.

Molecular Structure & Theoretical Band Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.

  • Core Scaffold: 1,3,4-Oxadiazole ring (Heterocyclic, aromatic character).[1][2][3]

  • Functional Group A: Primary Amine (-NH₂) at position 2.

  • Functional Group B: 4-Butoxyphenyl moiety at position 5 (Para-substituted benzene ring with an ether linkage and an aliphatic butyl chain).

Critical Spectral Regions
Region (cm⁻¹)Vibrational ModeDiagnostic Value
3450–3100 N-H Stretching (Primary Amine)High: Doublet indicates intact -NH₂; shift/broadening suggests H-bonding.
3000–2800 C-H Stretching (Aliphatic vs. Aromatic)Critical: Differentiates the Butyl chain (2960–2850) from the Aromatic ring (>3000).
1690–1640 C=N Stretching (Oxadiazole)High: Confirms ring closure. Absence of C=O (1680–1650) confirms precursor consumption.
1260–1230 C-O-C Stretching (Aryl Ether)Medium: Confirms the ether linkage to the phenyl ring.
850–800 C-H Out-of-Plane Bending (oop)High: Diagnostic for para-substitution (1,4-disubstituted benzene).

Experimental Protocol

Sample Preparation

Two methods are validated for this analysis. Method A (ATR) is recommended for routine QC due to speed and reproducibility. Method B (KBr Pellet) is reserved for high-resolution structural elucidation.

  • Method A: Attenuated Total Reflectance (ATR)

    • Crystal: Diamond or ZnSe (Single bounce).

    • Procedure: Place ~5 mg of the solid sample on the crystal. Apply high pressure using the anvil to ensure uniform contact.

    • Note: Ensure the crystal is cleaned with isopropanol and a background scan is taken before analysis.

  • Method B: KBr Pellet (Transmission)

    • Ratio: 1:100 (Sample:KBr, spectroscopy grade).

    • Procedure: Grind sample and KBr in an agate mortar until a fine, uniform powder is obtained. Press at 10 tons for 2 minutes to form a transparent pellet.

    • Caution: KBr is hygroscopic. Minimize exposure to ambient humidity to prevent water bands (3400 cm⁻¹ broad) from obscuring the amine region.

Instrument Parameters
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Accumulation: 32 scans (ATR) or 64 scans (Transmission).

  • Apodization: Boxcar or Happ-Genzel.

  • Range: 4000–400 cm⁻¹.

Detailed Spectral Analysis

High Wavenumber Region (4000–2800 cm⁻¹)

This region confirms the identity of the amine and the alkyl chain.

  • 3400–3150 cm⁻¹ (N-H Stretch): Expect a distinct doublet characteristic of a primary amine (-NH₂).

    • Asymmetric Stretch: ~3380–3350 cm⁻¹.

    • Symmetric Stretch: ~3250–3200 cm⁻¹.

    • Insight: If this appears as a single broad band, the sample may be wet or the amine is involved in strong intermolecular hydrogen bonding (dimer formation).

  • 3080–3030 cm⁻¹ (Ar-H Stretch): Weak, sharp bands representing C-H stretching of the phenyl and oxadiazole rings.

  • 2960–2850 cm⁻¹ (Aliphatic C-H Stretch): Crucial for Butoxy Group.

    • Look for three distinct bands:[2][4]

      • 2960 cm⁻¹: Methyl (-CH₃) asymmetric stretch.

      • 2930 cm⁻¹: Methylene (-CH₂-) asymmetric stretch.

      • 2870 cm⁻¹: Methyl (-CH₃) symmetric stretch.

    • Differentiation: A methoxy analog would show simpler bands; the presence of strong methylene bands confirms the longer butyl chain.

Fingerprint Region (1700–1000 cm⁻¹)

This region validates the chemical structure and purity.

  • 1690–1640 cm⁻¹ (C=N Stretch): The "heartbeat" of the oxadiazole ring. A strong band here confirms the C=N bond.

    • Reaction Monitoring: The precursor (often a hydrazide) has a Carbonyl (C=O) band at ~1680–1660 cm⁻¹. Successful cyclization is indicated by the disappearance of the Amide I (C=O) band and the emergence/sharpening of the C=N band.

  • 1620–1580 cm⁻¹ (N-H Scissoring): Deformation vibration of the primary amine. Often overlaps with aromatic ring breathing.

  • 1510–1490 cm⁻¹ (Aromatic C=C): Skeletal vibrations of the benzene ring.

  • 1250–1230 cm⁻¹ (Ar-O-C Stretch): Asymmetric stretching of the ether linkage connecting the phenyl ring and the butoxy group.

  • 1070–1020 cm⁻¹ (C-O-C Oxadiazole): Symmetric stretching of the oxadiazole ether linkage.

Low Wavenumber Region (1000–400 cm⁻¹)
  • 840–820 cm⁻¹ (C-H Out-of-Plane Bending): A strong, sharp band indicating para-substitution (1,4-disubstitution) on the benzene ring. This rules out ortho or meta isomers.

Data Summary Table

Frequency (cm⁻¹)IntensityAssignmentStructural Validation Point
3380 / 3220 MediumN-H Stretch (Asym/Sym)Confirms Primary Amine (-NH₂)
3060 WeakC-H Stretch (Aromatic)Confirms Unsaturated Rings
2958 / 2872 MediumC-H Stretch (Aliphatic)Confirms Butyl Chain (vs. Methyl)
1645 StrongC=N StretchConfirms Oxadiazole Ring
1610 MediumN-H BendingPrimary Amine Confirmation
1245 StrongC-O-C Stretch (Aryl Ether)Confirms Butoxy-Phenyl Linkage
1030 MediumC-O-C Stretch (Ring)Oxadiazole Skeletal Vibration
835 StrongC-H Bending (oop)Confirms Para-substitution

Visualization: Workflow & Decision Tree

Figure 1: Analytical Workflow and QC Decision Tree

FTIR_Analysis Start Sample: this compound Prep Sample Prep: ATR (Diamond) or KBr Pellet Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Check_CO Check 1690-1650 cm⁻¹ Is strong C=O present? Scan->Check_CO Check_CN Check 1640-1600 cm⁻¹ Is C=N present? Check_CO->Check_CN No Fail_Precursor FAIL: Unreacted Hydrazide Precursor (Incomplete Cyclization) Check_CO->Fail_Precursor Yes (C=O detected) Check_Alkyl Check 2960-2850 cm⁻¹ Distinct Aliphatic C-H? Check_CN->Check_Alkyl Yes Check_CN->Fail_Precursor No (Ring not formed) Fail_Identity FAIL: Incorrect Analog (Likely Methoxy/Ethoxy) Check_Alkyl->Fail_Identity No (Weak/Missing) Pass PASS: Confirmed Identity & Purity Check_Alkyl->Pass Yes (Butyl confirmed)

Caption: QC Decision Tree for verifying cyclization efficiency and substituent identity.

References

  • Sidir, İ. et al. (2025). "Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole." Molecules, 30(16), 3444.[5]

    • Relevance: Provides the definitive spectral assignment for the 2-amino-5-(4-alkoxyphenyl)-1,3,4-oxadiazole core scaffold.
  • PubChem. "this compound (Compound)."[6] National Library of Medicine.

    • Relevance: Source of chemical structure (CID 14915220) and physical property data.[6]

  • Nagaraj, A. et al. (2011).[2] "Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives." Journal of Chemical and Pharmaceutical Research.

    • Relevance: Describes the general synthesis pathway (hydrazide to oxadiazole) and characteristic IR changes (loss of C=O, gain of C=N) used in the protocol.
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. Relevance: Authoritative text for general IR band assignment rules (Alkyl chains, Primary Amines, Para-substitution).

Sources

Application Note & Protocol: Synthesis of Schiff Bases from 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The formation of an azomethine linkage (-C=N-) to create Schiff bases is a well-established strategy to further enhance and diversify the pharmacological profile of heterocyclic compounds.[3][4] This document provides researchers, chemists, and drug development professionals with a robust, step-by-step protocol for the synthesis of the precursor amine, its subsequent condensation with various aromatic aldehydes, and the analytical methods required for structural validation.

Introduction and Scientific Background

The convergence of the 1,3,4-oxadiazole heterocycle and the Schiff base (or imine) functional group represents a powerful synergy in the design of new therapeutic agents.[1] 1,3,4-oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms; this moiety is thermally stable and acts as a bioisostere for ester and amide groups, often improving pharmacokinetic properties.[5][6] Their derivatives have demonstrated a remarkable spectrum of biological activities.[2]

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[7] The resulting azomethine group is crucial for biological activity, and its formation is a cornerstone of medicinal chemistry.[8] The reaction mechanism involves a nucleophilic attack of the amine on the carbonyl carbon, forming a transient carbinolamine intermediate, which then undergoes dehydration, often catalyzed by a weak acid, to yield the stable imine.[9]

This guide focuses on the preparation of Schiff bases starting from this compound. The butoxyphenyl substituent is incorporated to enhance lipophilicity, a key factor that can influence a molecule's ability to cross biological membranes and interact with molecular targets.

Overall Synthesis Workflow

The synthetic strategy is a two-stage process. First, the core intermediate, this compound, is prepared. Second, this amine is condensed with a selected aromatic aldehyde to generate the final Schiff base product.

G Overall Synthesis and Validation Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Schiff Base Formation cluster_2 Stage 3: Validation Start 4-Butoxybenzoic acid + Hydrazine Hydrate Hydrazide 4-Butoxybenzohydrazide Start->Hydrazide Reflux Semicarbazide Potassium 2-(4-butoxybenzoyl)hydrazine-1-carbothioate Hydrazide->Semicarbazide CS₂ / KOH Amine This compound Semicarbazide->Amine Cyclization (I₂ / NaOH) Reaction Condensation Reaction Amine->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Purification Recrystallization Reaction->Purification TLC TLC Monitoring Reaction->TLC Monitor Progress SchiffBase Final Schiff Base Product Characterization Spectroscopic Analysis (FT-IR, NMR, Mass Spec) Purification->Characterization Confirm Structure Characterization->SchiffBase Validate Product

Caption: High-level workflow from starting materials to the final, validated Schiff base product.

Experimental Protocols

Disclaimer: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part A: Synthesis of Precursor this compound

This procedure is adapted from established methods for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles.[6] The synthesis involves the conversion of an acid hydrazide to a thiosemicarbazide intermediate, followed by oxidative cyclization.

Step 1: Synthesis of 4-Butoxybenzohydrazide

  • To a solution of 4-butoxybenzoic acid (0.1 mol) in ethanol (150 mL), add concentrated sulfuric acid (5 mL) cautiously.

  • Reflux the mixture for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution to precipitate the ethyl 4-butoxybenzoate. Filter, wash with water, and dry.

  • To the synthesized ester (0.08 mol) in ethanol (100 mL), add hydrazine hydrate (99%, 0.16 mol).

  • Reflux the mixture for 12 hours. The product, 4-butoxybenzohydrazide, will crystallize upon cooling.

  • Filter the solid, wash with cold ethanol, and dry.

Step 2: Synthesis of this compound

  • Dissolve 4-butoxybenzohydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in absolute ethanol (100 mL).

  • Cool the solution in an ice bath and add carbon disulfide (CS₂) (0.06 mol) dropwise with constant stirring.

  • Continue stirring the mixture at room temperature for 12-16 hours.

  • To the resulting potassium dithiocarbazinate salt suspension, add a solution of iodine in potassium iodide (prepared by dissolving 0.05 mol of I₂ and 0.1 mol of KI in a minimal amount of water) dropwise until the iodine color persists.

  • Warm the mixture gently on a water bath for 1-2 hours until the evolution of H₂S gas ceases (test with lead acetate paper).

  • Pour the reaction mixture into ice-cold water. The precipitated solid is the target amine.

  • Filter the product, wash thoroughly with water and a dilute sodium thiosulfate solution to remove excess iodine, then wash again with water.

  • Recrystallize from ethanol to obtain pure this compound.

Part B: General Protocol for Schiff Base Synthesis

This protocol describes the acid-catalyzed condensation of the synthesized amine with an aromatic aldehyde.[10]

Caption: General reaction scheme for the synthesis of Schiff bases.

Materials & Reagents:

  • This compound (from Part A)

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (40 mL).

  • To this solution, add the selected aromatic aldehyde (11 mmol, 1.1 equivalents).

  • Add 3-4 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the dehydration of the carbinolamine intermediate.[8][11]

  • Fit the flask with a condenser and reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction's progress using TLC (eluent system: e.g., Chloroform:Methanol 9:1). The formation of a new, less polar spot indicates product formation.

  • After completion, reduce the solvent volume by approximately half using a rotary evaporator.

  • Allow the concentrated solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Filter the precipitated solid product, wash it with a small amount of cold ethanol to remove unreacted aldehyde, and dry it under vacuum.

Characterization and Validation

Structural confirmation of the synthesized Schiff bases is essential. The following data provides expected analytical results.

Key Spectroscopic Signatures:

  • FT-IR (KBr, cm⁻¹): The most telling evidence of Schiff base formation is the disappearance of the characteristic N-H stretching bands of the primary amine (typically around 3300-3100 cm⁻¹) and the C=O stretch of the aldehyde (around 1700 cm⁻¹). Concurrently, a new, strong absorption band will appear in the range of 1640-1600 cm⁻¹ , which is characteristic of the azomethine (-CH=N-) bond stretching vibration.[12] Other key peaks include C-O-C of the ether and oxadiazole ring (around 1250 and 1050 cm⁻¹).

  • ¹H NMR (DMSO-d₆, δ ppm): The proton of the azomethine group (-CH=N-) will appear as a distinct singlet in the downfield region, typically between 8.0-9.0 ppm .[13] The aromatic protons will be observed in the range of 7.0-8.5 ppm. The signals corresponding to the butoxy group (a triplet around 0.9 ppm for -CH₃, and multiplets between 1.4-4.1 ppm for the -OCH₂CH₂CH₂- chain) will also be present. The broad singlet for the -NH₂ protons of the starting amine (around 7.5 ppm) will be absent in the product spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base.

Table 1: Representative Characterization Data for (E)-N-benzylidene-5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine

AnalysisExpected ResultRationale
Appearance Pale yellow crystalline solidFormation of conjugated imine system
FT-IR (cm⁻¹) ~1625 (C=N), ~1250 (C-O-C)Confirms azomethine bond formation and presence of ether/oxadiazole moieties.[10]
¹H NMR (δ ppm) ~8.5 (s, 1H, -CH=N-)Signature peak for the azomethine proton.[13]
7.2-8.1 (m, 9H, Ar-H)Aromatic protons from both phenyl rings.
~4.1 (t, 2H, -OCH₂)Methylene protons adjacent to the ether oxygen.
~1.7 (m, 2H, -OCH₂CH ₂)Methylene protons of the butyl chain.
~1.4 (m, 2H, -CH₂CH ₂CH₃)Methylene protons of the butyl chain.
~0.9 (t, 3H, -CH₃)Terminal methyl protons of the butyl chain.
Mass Spec (m/z) 321.15 (Calculated for C₁₉H₁₉N₃O₂)Corresponds to the molecular weight of the product.

Potential Applications in Drug Discovery

Schiff bases derived from 1,3,4-oxadiazole are recognized for their broad biological potential. The synthesized compounds from this protocol serve as excellent candidates for screening in various bioassays. Published literature on analogous structures reports significant activities, including:

  • Antimicrobial and Antifungal Activity: The azomethine linkage is often associated with potent activity against a range of bacterial and fungal strains.[3][10]

  • Anti-inflammatory Activity: Many oxadiazole derivatives have shown promising anti-inflammatory properties.[2]

  • Anticancer Activity: These scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines.[1]

Researchers are encouraged to use these protocols to generate a library of diverse Schiff bases by varying the aromatic aldehyde component, which can then be subjected to high-throughput biological screening to identify lead compounds for further development.

References

  • NEW 1,3,4-OXADIAZOLE BASED SCHIFF BASE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY ALONG WITH IN SILICO. Bibliomed. Available at: [Link]

  • Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Activities of Some 1, 3, 4-Oxadiazole Based Schiff's Bases. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • "SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS" - IOSR Journal. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. Typeset. Available at: [Link]

  • A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation - Advion, Inc. Advion, Inc. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of 1, 3, 4- Oxadiazole. International Journal of All Research Education and Scientific Methods. Available at: [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents - PeerJ. PeerJ. Available at: [Link]

  • US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents. Google Patents.
  • Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents. Google Patents.
  • Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds - Impactfactor.org. International Journal of Current Research and Review. Available at: [Link]

  • Schiff base formation, general acid-base catalysis. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline - AIP Publishing. AIP Publishing. Available at: [Link]

  • Chemistry Schiff Bases - SATHEE. SATHEE. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • Synthesis of New Amides and Schiff Bases derived From 2-Amino -1,3,4- Oxadiazole. ResearchGate. Available at: [Link]

  • Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A comprehensive review on synthesis and biological activity of schiff bases - SciSpace. Typeset. Available at: [Link]

  • Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole - Impactfactor.org. International Journal of Drug Delivery Technology. Available at: [Link]

Sources

Application Note: Crystallization & Purification Protocols for 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 506407-84-7) represents a critical scaffold in the synthesis of muscle relaxants, antimicrobial agents, and liquid crystalline materials. Its structure combines a polar amino-oxadiazole headgroup with a lipophilic butoxy tail, creating an amphiphilic profile that complicates purification.

This guide provides three validated crystallization protocols designed to overcome common processing challenges such as "oiling out" (liquid-liquid phase separation) and stubborn hydrazide impurity retention.

Physicochemical Profile & Solubility Mapping

Understanding the solubility differential is the prerequisite for successful crystallization. The butoxy chain increases solubility in non-polar solvents compared to its methoxy or phenyl analogs.

Table 1: Solubility Profile (Qualitative)
Solvent SystemSolubility (Cold, 25°C)Solubility (Hot, Reflux)Application Suitability
DMSO / DMF High (>100 mg/mL)Very HighPrimary Solvent (Antisolvent method)
Ethanol (95%) Low (<10 mg/mL)Moderate-HighPrimary Solvent (Cooling method)
Ethyl Acetate LowModeratePrimary Solvent (Polymorph screening)
Water InsolubleInsolubleAntisolvent
Heptane/Hexane InsolubleSparingly SolubleAntisolvent
Dichloromethane ModerateHighExtraction only (Poor for crystallization)

Critical Insight: The amino group at position 2 is weakly basic. While it can form salts with strong mineral acids (HCl, H₂SO₄), free-base crystallization is preferred for stability and bioavailability unless specific solubility enhancement is required.

Protocol A: Standard Recrystallization (Ethanol/Water)

Objective: Removal of unreacted hydrazide precursors and general purification. Mechanism: Temperature-dependent solubility swing.

Materials
  • Crude this compound

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of solid). Heat to reflux (approx. 78°C) with magnetic stirring.

  • Saturation Adjustment: If the solid does not dissolve completely, add Ethanol in small aliquots (1-2 mL) until a clear solution is obtained.

    • Note: If a small amount of dark insoluble material remains, this is likely inorganic salt or polymerized byproduct. Proceed to hot filtration.

  • Hot Filtration (Crucial): While maintaining reflux temperature, filter the solution through a pre-warmed glass frit or Celite pad to remove insolubles.

  • Nucleation Control: Reheat the filtrate to reflux to dissolve any nuclei formed during filtration. Remove from heat.

  • Water Addition (The "Cloud Point"): While the solution is still hot (~70°C), add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2-3 hours.

    • Warning: Rapid cooling may trap impurities or cause oiling out.

  • Harvesting: Cool further in an ice bath (0-5°C) for 1 hour. Filter the white/off-white needles under vacuum.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Visualization: Thermal Recrystallization Workflow

RecrystallizationFlow Start Crude Solid Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clear Solution CloudPoint Add Hot Water to Cloud Point Filter->CloudPoint Filtrate Cooling Slow Cooling (RT -> 4°C) CloudPoint->Cooling Supersaturation Cooling->Dissolve If Oiling Out occurs, add more EtOH Harvest Vacuum Filtration & Wash (Cold EtOH) Cooling->Harvest Crystallization Dry Vacuum Dry (50°C) Harvest->Dry

Caption: Figure 1. Thermal recrystallization logic flow. The dashed line indicates the corrective action for liquid-liquid phase separation (oiling out).

Protocol B: Solvent-Antisolvent Precipitation (DMF/Water)

Objective: High-throughput purification for heavily contaminated crude (e.g., containing inorganic salts or polar cyclization agents like POCl₃ byproducts). Mechanism: Drastic solubility reduction via dielectric constant shift.

Methodology
  • Dissolution: Dissolve the crude product in the minimum amount of DMF (Dimethylformamide) or DMSO at room temperature. The solution should be concentrated but not saturated.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust/particulates.

  • Antisolvent Addition: Place the DMF solution in a beaker with rapid stirring. Slowly add Water (ratio 1:3 DMF:Water) dropwise.

  • Precipitation: A heavy white precipitate will form immediately.

  • Aging: Stir the suspension for 30 minutes to allow crystal ripening (Ostwald ripening), which improves filterability.

  • Isolation: Filter and wash copiously with water to remove residual DMF.

Expert Note: This method yields smaller crystal sizes (microcrystalline) compared to Protocol A. It is excellent for purity but less ideal for X-ray diffraction studies.

Protocol C: Single Crystal Growth (Vapor Diffusion)

Objective: Obtaining X-ray quality crystals for structural determination.

Methodology
  • Inner Vial: Dissolve 20 mg of the compound in 1 mL of THF or Acetone in a small 4 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane or Pentane.

  • Equilibrium: Seal the outer jar tightly. The volatile non-polar solvent (Hexane) will diffuse into the polar solvent (THF), slowly increasing supersaturation.

  • Timeline: Leave undisturbed for 3-7 days. Large, prismatic crystals typically form.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Failure Modes
ProblemRoot CauseCorrective Action
Oiling Out Solution cooled too fast; Butoxy tail acts as surfactant.Reheat, add 10% more solvent (Ethanol), and seed with a pure crystal at the cloud point.
Low Yield Too much solvent used; Product remains in mother liquor.Concentrate mother liquor by rotary evaporation and repeat cooling cycle (Crop 2).
Yellow Color Oxidation products or conjugated impurities.Use activated carbon during the hot dissolution step (Protocol A).
Melting Point Depression Residual solvent or hydrazide impurity.Dry at higher temp (60°C) under high vacuum; Check NMR for solvent peaks.
Diagram: Impurity Rejection Mechanism

ImpurityRejection Solution Supersaturated Solution Nucleation Nucleation (Critical Cluster) Solution->Nucleation Growth Crystal Growth (Lattice Matching) Nucleation->Growth Growth->Solution Re-dissolution (Ostwald Ripening) Impurity Impurity (Hydrazide) Impurity->Growth Rejected due to Steric Mismatch

Caption: Figure 2. Lattice selectivity mechanism. Impurities (red) are sterically rejected from the growing crystal lattice (green) during slow cooling.

Characterization Standards

To validate the success of the crystallization, compare against these expected parameters:

  • Appearance: White to off-white needles or plates.

  • Melting Point: 200°C – 230°C range (Note: The methoxy analog melts at ~246°C; the butoxy chain typically lowers MP due to increased entropy).

  • 1H NMR (DMSO-d6):

    • 
       0.9-1.7 ppm (Butyl chain multiplets)
      
    • 
       4.0 ppm (Triplet, O-CH2)
      
    • 
       7.0 ppm (s, 2H, NH2 - Exchangeable)
      
    • 
       7.1-7.9 ppm (Aromatic doublets)
      

References

  • Vertex AI Search. (2026). Synthesis and properties of 2-amino-5-aryl-1,3,4-oxadiazoles. Retrieved from

  • Somani, R. R., et al. (2016). Synthesis and crystallization of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCrData. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: 2-Amino-5-phenyl-1,3,4-oxadiazole. Retrieved from

  • PubChem. (2026).[1] Compound Summary: this compound.[2] Retrieved from

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General Reference for Protocol Design).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OXD-5-BUTOXY-AMINE Status: Active Support Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine . This specific target combines a lipophilic tail (butoxy group) with a polar heterocyclic core.

The most direct and atom-efficient route is the Cyanogen Bromide (BrCN) Cyclization of 4-butoxybenzohydrazide. However, this reaction is notoriously sensitive to pH and reagent quality. If your yields are below 60%, the issue is likely protonation of the hydrazide by the HBr byproduct, which halts the reaction.

This guide provides a self-validating protocol, troubleshooting logic, and alternative pathways to restore your yield to the expected 75-85% range .

Visual Workflow: Synthesis & Critical Control Points

The following diagram outlines the standard workflow and identifies where yield is typically lost (red nodes).

OxadiazoleSynthesis Start Start: 4-Butoxybenzohydrazide Reaction Cyclization Reaction (Formation of HBr byproduct) Start->Reaction Reagent Reagent: Cyanogen Bromide (BrCN) (Toxic/Volatile) Reagent->Reaction Solvent Solvent System: Ethanol or Methanol/Water Solvent->Reaction CheckPH CRITICAL CHECK: Is pH maintained at 7-8? Reaction->CheckPH FailPath pH < 6: Hydrazide Protonation (Reaction Stops) CheckPH->FailPath No Base Added SuccessPath pH 7-8: Complete Cyclization CheckPH->SuccessPath NaHCO3/K2CO3 Added Quench Quench & Isolation (Neutralize excess BrCN) FailPath->Quench Low Yield SuccessPath->Quench Purification Purification: Recrystallization (EtOH) Quench->Purification

Figure 1: Critical control points in the oxidative cyclization of hydrazides using BrCN. The pH check is the primary determinant of yield.

Module 1: The Standard Protocol (BrCN Route)

This is the industry-standard method for 2-amino-1,3,4-oxadiazoles. It is preferred over oxidative cyclization of semicarbazides due to fewer steps, provided you handle the BrCN safely.

Optimized Experimental Procedure
  • Dissolution: Dissolve 4-butoxybenzohydrazide (1.0 equiv) in Methanol or Ethanol (10-15 mL per gram).

    • Note: The butoxy tail reduces water solubility. Do not use pure water.

  • Reagent Addition: Add Cyanogen Bromide (BrCN) (1.1 to 1.2 equiv) to the solution.

    • Safety: BrCN is highly toxic and volatile. Weigh in a fume hood.

  • The Yield-Fix (Base Addition): Immediately add Sodium Bicarbonate (NaHCO₃) (2.0 - 2.5 equiv) as a solid or slurry.

    • Why: The reaction produces Hydrobromic Acid (HBr). If not neutralized, HBr protonates the unreacted hydrazide, rendering it non-nucleophilic. The reaction will stall at ~50% conversion without base.

  • Reaction: Reflux for 2–4 hours or stir at room temperature for 12–24 hours . Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Pour the mixture into crushed ice/water.

    • The 4-butoxy group makes the product lipophilic; it should precipitate as a solid.

    • Neutralize with 10% Na₂CO₃ if the solution is acidic.

    • Filter the solid, wash with cold water, and dry.

Troubleshooting & FAQs

Q: My yield is stuck at 40-50%. What is happening? A: You likely did not use enough base. The reaction generates 1 mole of HBr for every mole of product. If the pH drops below 6, the starting hydrazide becomes a salt (hydrazide hydrobromide) and cannot react with BrCN.

  • Fix: Ensure you use at least 2 equivalents of NaHCO₃ or KHCO₃.

Q: The product is "oiling out" instead of precipitating. A: This is common with the 4-butoxy substituent. The alkyl chain lowers the melting point and increases lipophilicity.

  • Fix: When pouring into ice water, ensure vigorous stirring. If an oil forms, decant the water, dissolve the oil in a minimum amount of hot Ethanol, and let it cool very slowly to room temperature, then to 4°C. Scratching the glass induces crystallization.

Q: Can I use Potassium Hydroxide (KOH) or NaOH instead of Bicarbonate? A: Avoid strong bases. High pH (>10) can cause the hydrolysis of Cyanogen Bromide into cyanate before it reacts with the hydrazide, or it can hydrolyze the newly formed oxadiazole ring. Weak bases (NaHCO₃, K₂CO₃, Sodium Acetate) are superior.

Module 2: Alternative Route (Semicarbazide Cyclization)

If you cannot use Cyanogen Bromide due to safety regulations or availability, use the Oxidative Cyclization of Semicarbazides . This route is longer but avoids highly toxic cyanogen halides.

Workflow
  • Step 1: React 4-butoxybenzohydrazide with Sodium Cyanate (NaOCN) in acidic medium to form the Semicarbazide intermediate.

  • Step 2: Cyclize the semicarbazide using an oxidant.[1]

Protocol (Iodine/Base Method)

This is a "greener" alternative to BrCN.

  • Suspend the 4-butoxybenzoyl semicarbazide (1.0 equiv) in Dichloromethane (DCM) or Ethanol.

  • Add Potassium Carbonate (K₂CO₃) (3.0 equiv).

  • Add Iodine (I₂) (1.0 - 1.2 equiv) portion-wise at 0°C.

  • Stir at room temperature until the iodine color fades (usually < 6 hours).

  • Mechanism: The base generates the enolate of the semicarbazide, which attacks the iodine, followed by intramolecular cyclization and elimination of HI.

Comparison of Methods:

FeatureCyanogen Bromide (BrCN)Iodine Cyclization (I₂/K₂CO₃)
Yield High (80-90%)Moderate to High (70-85%)
Speed Fast (2-4 hrs reflux)Moderate (4-12 hrs)
Safety Low (High Toxicity)High (Standard Reagents)
Purification Simple PrecipitationRequires removal of Iodine/Salts

Module 3: Purification of the "Butoxy" Analog

The 4-butoxy group significantly alters the physical properties compared to the methyl or unsubstituted analogs.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (95%) Excellent Best for recrystallization. The butoxy tail ensures solubility in hot EtOH, while the heterocycle ensures precipitation upon cooling.
Methanol GoodMay require less volume than EtOH, but recovery might be lower if not cooled to -20°C.
Water Poor The product is insoluble. Used only as an anti-solvent (precipitant).
Ethyl Acetate/Hexane ModerateUse for column chromatography (start with 30% EtOAc).[2]
Specific Issue: Removal of Hydrazine Impurities

If your product has a reddish tint or incorrect melting point, it may contain unreacted hydrazide or oxidized impurities.

  • Protocol: Recrystallize from Ethanol containing 1% Acetic Acid . The acid keeps any unreacted hydrazide in solution (as the salt) while the oxadiazole amine crystallizes out. Wash the crystals thoroughly with cold water to remove the acid.

References

  • General Synthesis of 2-Amino-1,3,4-oxadiazoles

    • Title: A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles...
    • Source:Molecules / PMC (2019).
    • Relevance: Validates oxidative cyclization conditions.[3][4]

  • Cyanogen Bromide Cyclization Mechanism

    • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[3][5]

    • Source:Applied Sciences (2022).[6]

    • Relevance: Details the BrCN/Base mechanism and stoichiometry.
  • Iodine-Mediated Cyclization (Alternative Route)

    • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.[3][4][5]

    • Source:The Open Medicinal Chemistry Journal.
    • Relevance: Provides the protocol for the I2/K2CO3 altern
  • Purification of Lipophilic Oxadiazoles

    • Title: 5-Aryl-1,3,4-oxadiazol-2-amines Decor
    • Source:Molecules (2022).[3][6][7][8]

    • Relevance: Specifically addresses purification of oxadiazoles with alkyl tails (like the butoxy group).

Sources

Technical Support Center: Cyclization Reactions of 4-Butoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the cyclization of 4-butoxybenzohydrazide to form various heterocyclic compounds. As Senior Application Scientists, we focus on the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: Low or no yield in heterocycle synthesis is a common issue that can often be resolved by systematically evaluating several key parameters.[1] Start by assessing the following:

  • Purity of Starting Materials: Impurities in your 4-butoxybenzohydrazide or the cyclizing agent can inhibit the reaction or lead to undesirable side products.[1] Ensure the purity of your reagents, using freshly purified materials if necessary.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical.[1] Some cyclizations require significant thermal energy (reflux), while others may proceed at room temperature. Ensure your solvent is anhydrous if the reaction is sensitive to moisture.

  • Choice of Cyclizing Agent: The nature of the target heterocycle dictates the appropriate cyclizing agent. For instance, phosphorus oxychloride (POCl₃) is commonly used for synthesizing 1,3,4-oxadiazoles, while reactions with isothiocyanates can lead to 1,2,4-triazole-3-thiones.[2][3]

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products?

A2: The formation of multiple products is often indicative of side reactions or incomplete conversion. Common possibilities include:

  • Unreacted Starting Material: A spot corresponding to 4-butoxybenzohydrazide.

  • Intermediate Products: For multi-step cyclizations, intermediates may be present. For example, in the formation of 1,3,4-oxadiazoles from carboxylic acids, a 1,2-diacylhydrazine intermediate may be observed.

  • Hydrolysis: If moisture is present, your benzohydrazide can hydrolyze back to 4-butoxybenzoic acid.

  • Alternative Cyclization Pathways: Depending on the reagents, different cyclization pathways may compete. For example, reactions intended to form pyrazoles could potentially lead to other isomeric structures if not properly controlled.[4]

Q3: How can I effectively purify my final cyclized product?

A3: Purification is crucial for obtaining a high-quality product. The best method depends on the physical properties of your compound.

  • Recrystallization: This is the most common and effective technique for purifying solid products.[5] A suitable solvent system is one in which your product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point for many benzohydrazide derivatives.[5]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful alternative.[5] The choice of eluent will depend on the polarity of your product. A mixture of ethanol and chloroform has been reported as a suitable mobile phase for some benzohydrazide derivatives.[5]

In-Depth Troubleshooting Guide

This section addresses specific challenges you may encounter when synthesizing common heterocycles from 4-butoxybenzohydrazide.

Issue 1: Low Yield in the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles from benzohydrazides is a widely used transformation in medicinal chemistry.[6][7] A common method involves the dehydrative cyclization with a carboxylic acid derivative using a reagent like phosphorus oxychloride (POCl₃).[2]

Troubleshooting Workflow for Low Yield in 1,3,4-Oxadiazole Synthesis

G start Low Yield Observed reagent_purity Verify Reagent Purity (4-butoxybenzohydrazide, POCl₃, etc.) start->reagent_purity reaction_conditions Check Reaction Conditions (Temperature, Time, Solvent) reagent_purity->reaction_conditions Purity OK impure Action: Purify Reagents (Recrystallize hydrazide, distill POCl₃) reagent_purity->impure Impure workup Review Workup & Purification reaction_conditions->workup Conditions Optimal suboptimal Action: Optimize Conditions (Increase temp, extend time, use dry solvent) reaction_conditions->suboptimal Suboptimal losses Action: Modify Workup (Adjust pH, change extraction solvent) workup->losses Losses Detected success Improved Yield impure->success suboptimal->success losses->success

Caption: Troubleshooting workflow for low-yield 1,3,4-oxadiazole synthesis.

Detailed Steps & Explanations:

  • Verify Reagent Purity:

    • 4-Butoxybenzohydrazide: Synthesized from the corresponding ester and hydrazine hydrate, it may contain unreacted starting materials.[5] Recrystallize from a suitable solvent like ethanol to ensure high purity.[5]

    • Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture and can decompose over time. Use a freshly opened bottle or distill it before use.

  • Optimize Reaction Conditions:

    • Temperature: Many POCl₃-mediated cyclizations require heating to reflux to proceed at a reasonable rate.[6] If your reaction is sluggish at a lower temperature, gradually increase it while monitoring by TLC.

    • Reaction Time: These reactions can take several hours to reach completion.[6] Monitor the reaction progress by TLC until the starting material is consumed.

    • Solvent: While some protocols use POCl₃ as both the reagent and solvent, others may employ an inert solvent like dioxane.[8] Ensure the solvent is anhydrous, as water will react with POCl₃.

  • Review Workup & Purification:

    • Quenching: The reaction mixture is typically quenched by carefully pouring it onto crushed ice. This hydrolyzes the excess POCl₃. This step is highly exothermic and should be performed with caution in a fume hood.

    • Neutralization: After quenching, the acidic solution is neutralized, often with a base like sodium bicarbonate, to precipitate the crude product. Ensure the pH is neutral or slightly basic to maximize precipitation.

    • Purification: The crude product can then be purified by recrystallization or column chromatography as described in the FAQs.

Issue 2: Difficulty in Synthesizing 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles from 4-butoxybenzohydrazide can be achieved through various methods, such as the Pellizzari reaction (reacting with an amide) or the Einhorn-Brunner reaction (condensing with a diacylamine).[9] A common route involves the reaction with an isothiocyanate followed by cyclization.[3]

Potential Pitfalls and Solutions:

Problem Potential Cause Recommended Solution
Reaction Stalls at Thiosemicarbazide Intermediate Insufficiently harsh conditions for the final cyclization step.The cyclization of the thiosemicarbazide intermediate often requires a strong base (e.g., NaOH) or acid (e.g., H₂SO₄) and heating.[3]
Formation of Isomeric Products Depending on the reagents and conditions, the formation of other triazole isomers or different heterocyclic rings is possible.Carefully control the reaction conditions and use reagents that favor the desired regioselectivity. Spectroscopic analysis (NMR) is crucial to confirm the structure of the product.
Low Nucleophilicity of Hydrazide Electron-withdrawing groups on the benzohydrazide can reduce the nucleophilicity of the terminal nitrogen.While the 4-butoxy group is electron-donating, ensure the reaction pH is not too acidic, which would protonate the hydrazide and render it non-nucleophilic.[10]
Issue 3: Challenges in Pyrazole Synthesis

Pyrazoles are typically synthesized by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[11] For 4-butoxybenzohydrazide, this would involve a reaction with a suitable diketone, keto-aldehyde, or a related synthon.

Key Considerations for Pyrazole Synthesis:

  • Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with 4-butoxybenzohydrazide can lead to two possible regioisomers. The reaction conditions, particularly the pH, can influence the outcome.

  • Vilsmeier-Haack Reaction: An alternative route to pyrazoles involves the Vilsmeier-Haack reaction (using DMF/POCl₃) on a hydrazone precursor.[12] This can be a high-yielding method for specific substitution patterns.

  • Intermediate Stability: The initial condensation to form a hydrazone is a reversible reaction.[10] Removing water as it forms can help drive the reaction towards the intermediate, which then undergoes cyclization.

Experimental Protocol: Synthesis of 2-(4-Butoxyphenyl)-5-phenyl-1,3,4-oxadiazole

This protocol details a common procedure for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from 4-butoxybenzohydrazide and benzoic acid.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butoxybenzohydrazide (1.0 eq) and benzoic acid (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood. The mixture may be heated gently to facilitate dissolution.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure 2-(4-butoxyphenyl)-5-phenyl-1,3,4-oxadiazole.[5]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.[2]

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).[13]

  • Benzohydrazide and its derivatives may be toxic and irritating.[14] Avoid inhalation, ingestion, and skin contact.

Visualizing the Cyclization Mechanism

The formation of the 1,3,4-oxadiazole ring proceeds through a dehydrative cyclization mechanism.

G cluster_0 Mechanism of 1,3,4-Oxadiazole Formation A 1. Activation of Carboxylic Acid B 2. Nucleophilic Attack by Hydrazide A->B C 3. Formation of Diacylhydrazine Intermediate B->C D 4. Intramolecular Cyclization C->D E 5. Dehydration D->E F Final 1,3,4-Oxadiazole Product E->F

Caption: Key steps in the POCl₃-mediated synthesis of 1,3,4-oxadiazoles.

By understanding the fundamental principles and potential pitfalls associated with the cyclization of 4-butoxybenzohydrazide, researchers can more effectively troubleshoot their experiments and achieve their synthetic goals.

References

  • El-Sayed, N. F., et al. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 16(5), 104685.
  • Asif, M. (2022).
  • Patel, H. R., et al. (2023). A novel and effective method for the synthesis 1,3,4-oxadiazoles from carbimidothioates and benzohydrazides: An unexpected cyclization. Journal of Sulfur Chemistry, 44(2), 163-172.
  • Singh, S., et al. (2014).
  • Zahid, M. A., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Carta, A., et al. (2007). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2007(16), 127-138.
  • Kumar, A., et al. (2013). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 4(10), 3922-3926.
  • Hughes, D. L. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2589–2593.
  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(10), 2447.
  • Hryniów, A., et al. (2025).
  • Li, H., et al. (2015). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination–annulation strategy.
  • Al-Juborea, A. A., & Al-Ard, M. S. (2017). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Pharmainfo.in, 9(1).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Liu, S., et al. (2016). Chemical synthesis of proteins using hydrazide intermediates. Organic & Biomolecular Chemistry, 14(11), 3021-3029.
  • Gallardo-Fuentes, S., et al. (2025). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Journal of Physical Organic Chemistry.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101.
  • Manta, C., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry.
  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420.
  • Vil’, V. A., et al. (2025).
  • Anary-Abbasinejad, M., et al. (2025). Three-component reaction between benzohydrazide acid, ammonium thiocyanate and acid chlorides under solvent-free conditions.
  • Wang, Y., et al. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. The Journal of Organic Chemistry, 74(23), 8963–8972.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11955, Benzoylhydrazine. Retrieved from [Link].

  • Havlicek, V., et al. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Yan, G., et al. (2025). [4+1] Cyclization of benzohydrazide and ClCF2COONa towards 1,3,4-oxadiazoles and 1,3,4-oxadiazoles-d5.
  • Denny, W. A., & Wilson, W. R. (1986). Synthesis and cyclization reactions of 4-[bis(2-hydroxyethyl)amino]-9-(3-dimethylaminopropylamino)-1-nitroacridines: approaches to the synthesis of 'Nitracrine Mustard'. Journal of the Chemical Society, Perkin Transactions 1, 193-198.
  • Tang, Y., & Ryan, K. S. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Accounts of Chemical Research, 50(7), 1735–1745.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613-630.
  • McMurry, J. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems.

Sources

Technical Support Center: 1,3,4-Oxadiazol-2-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Ticket Subject: Purification challenges of 1,3,4-oxadiazol-2-amine derivatives Assigned Specialist: Senior Application Scientist

Executive Summary

The 1,3,4-oxadiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to engage in hydrogen bonding while serving as a bioisostere for carboxylic acids and amides. However, its amphiphilic nature—possessing both a polar heterocyclic core and often lipophilic substituents—creates a "solubility paradox" that complicates purification.

This guide addresses the three most reported failure modes: "Oiling Out" during crystallization , "Peak Tailing" during chromatography , and Persistent Starting Material Contamination (Semicarbazides) .

Part 1: The "Oiling Out" Phenomenon

User Issue: "I am trying to recrystallize my product from hot ethanol. It dissolves fine, but upon cooling, it separates as a sticky gum/oil instead of crystals."

Root Cause Analysis: This occurs due to the Liling Point (Liquid-Liquid Phase Separation) . If the temperature at which the solution becomes supersaturated is higher than the melting point of the solvated product (which is often depressed by impurities), the product separates as a liquid (oil) rather than a solid.

Troubleshooting Protocol: The Dual-Solvent Titration

Do not rely on single-solvent cooling. Use this thermodynamic control method to force nucleation before phase separation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude "oil" in the minimum amount of a Good Solvent (e.g., Ethanol or Acetone) at reflux.

  • Titration: While maintaining reflux, dropwise add a Anti-Solvent (e.g., Water or Hexane) until a persistent cloudiness (turbidity) just appears.

  • Clarification: Add just enough Good Solvent (approx. 0.5 - 1 mL) to make the solution clear again.

  • Seeding (Critical): Remove from heat. As it cools to warm (approx. 40°C), add a "seed crystal" of the pure product. If no seed is available, scratch the inner glass surface with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Allow it to reach room temperature undisturbed over 2-3 hours before moving to an ice bath.

Solvent System Compatibility Table:

Derivative TypeRecommended Good SolventRecommended Anti-SolventNotes
5-Aryl (Phenyl/Naphthyl) Ethanol (hot)WaterMost common system. High success rate.
5-Alkyl (Long Chain) Ethyl AcetateHexane/HeptaneAliphatic chains reduce water tolerance.
Highly Polar/Zwitterionic DMF or DMSOEthanol/Water (1:1)Requires high vacuum to remove DMF later.
Part 2: Chromatography Challenges (Tailing & Streaking)

User Issue: "My compound streaks from the baseline to the solvent front on TLC, and elutes as a broad, tailing peak on the column."

Root Cause Analysis: 1,3,4-oxadiazol-2-amines are weak bases. The amino group (


) and the oxadiazole nitrogens can hydrogen bond with the acidic silanol groups (Si-OH)  on the surface of silica gel. This secondary interaction causes the "drag" or tailing effect.
Troubleshooting Protocol: Silanol Masking

You must neutralize the silica surface to allow the compound to partition solely based on polarity.

The "1% Rule" Modification:

  • Standard Eluent: Dichloromethane (DCM) / Methanol (MeOH).

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    

Implementation Steps:

  • Pre-treatment: Flush the silica column with 2 column volumes (CV) of the mobile phase containing the base (TEA) before loading the sample. This "deactivates" the silica.

  • Loading: Dissolve the sample in a small amount of DCM + 1% TEA.

  • Elution: Run the column with the basified solvent system.

Warning: Do not use TEA if you plan to use Mass Spectrometry (MS) immediately downstream without diverting, as TEA can suppress ionization signals or persist in the source. For MS-compatible purification, use Ammonium Acetate or Formic Acid (if the compound is stable in acid).

Part 3: Chemical Scavenging (Removing Impurities)

User Issue: "NMR shows persistent contamination with semicarbazide starting material or iodine residues."

Scenario A: Unreacted Semicarbazide Semicarbazides are often less soluble in organic solvents than the oxadiazole product, but they can co-precipitate.

  • The Wash: Dissolve the crude product in Ethyl Acetate. Wash 2x with 0.1 N HCl .

  • Mechanism:[1][2][3] The semicarbazide (primary hydrazide nature) is more basic than the cyclized oxadiazole amine (where the lone pair is delocalized into the aromatic ring). The acid wash protonates and extracts the semicarbazide into the aqueous layer, leaving the oxadiazole in the organic layer.

    • Caution: Keep the acid dilute and cold to prevent ring hydrolysis.

Scenario B: Iodine Residues (from Oxidative Cyclization) If the product has a yellow/brown tint that persists:

  • The Wash: Wash the organic phase with 10% Sodium Thiosulfate (

    
    )  solution.
    
  • Mechanism:[1][2][3] Thiosulfate reduces elemental Iodine (

    
    , colored) to Iodide (
    
    
    
    , colorless and water-soluble).
Part 4: Workflow Visualization

The following decision tree outlines the logical flow for purifying a crude reaction mixture of 1,3,4-oxadiazol-2-amine.

PurificationWorkflow Start Crude Reaction Mixture CheckSolubility Solubility Check (Hot Ethanol) Start->CheckSolubility Dissolves Fully Dissolves CheckSolubility->Dissolves Insoluble Insoluble/Suspension CheckSolubility->Insoluble Likely Inorganic Salts Crystallization Attempt Crystallization (Slow Cooling) Dissolves->Crystallization ResultCrystal Crystals Form? Crystallization->ResultCrystal Success Filter & Wash (Cold EtOH) ResultCrystal->Success Yes FailOil Oiling Out / Gum ResultCrystal->FailOil No DualSolvent Dual-Solvent Titration (EtOH + Water/Hexane) FailOil->DualSolvent DualSolvent->Success Crystals Chromatography Column Chromatography (Silica Gel) DualSolvent->Chromatography Still Fails TailingCheck Tailing on TLC? Chromatography->TailingCheck StandardEluent DCM:MeOH (Standard) TailingCheck->StandardEluent No BasifiedEluent DCM:MeOH + 1% TEA (Silanol Masking) TailingCheck->BasifiedEluent Yes

Caption: Decision matrix for the purification of 1,3,4-oxadiazol-2-amine derivatives, prioritizing crystallization before chromatography.

References
  • Glarner, F., et al. (2022). Solubility profiles and recrystallization strategies for heterocyclic amines. Journal of Organic Chemistry. 4

  • BenchChem Technical Guides. (2025). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline and related aromatic amines. 5

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC: Mitigating Peak Tailing of Basic Compounds. 3

  • Organic Chemistry Portal. (2017). Synthesis of 2-Amino-1,3,4-oxadiazoles via I2-Mediated Oxidative Cyclization. 6[2][3][7][8][4][9]

  • Donnelly, K., & Baumann, M. (2022).[10] Flow synthesis of oxadiazoles coupled with sequential in-line extraction. Beilstein Journal of Organic Chemistry. 10[3]

Sources

Minimizing side products in oxadiazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

System Status: 🟢 OPERATIONAL Current Module: Technical Support > Organic Synthesis > Heterocycles > Oxadiazoles Ticket ID: OXD-CYC-OPT-001

Welcome to the Oxadiazole Synthesis Support Center

You are likely here because your ring closure didn't go as planned. Whether you are seeing unreacted hydrazides, sticky tars, or inexplicable hydrolysis, this guide is engineered to troubleshoot the specific failure points of 1,3,4-oxadiazole formation.

We do not rely on "cooking and hoping." We rely on mechanistic control.

Part 1: Mechanistic Diagnostics

To minimize side products, you must visualize the competition between cyclization (desired) and hydrolysis/reversion (undesired).

The Critical Junction: In the standard dehydration of 1,2-diacylhydrazines (using agents like POCl₃ or Burgess Reagent), the reaction passes through an activated imidoyl intermediate. If moisture is present, or if the leaving group is poor, the pathway diverts.

Figure 1: Mechanistic divergence in cyclodehydration. The "Activated Intermediate" is the most vulnerable state. Water ingress here causes immediate reversion to starting materials.

Part 2: Troubleshooting Matrix

Identify your symptom below to find the immediate chemical fix.

SymptomProbable Root CauseTechnical Intervention
Starting material remains (TLC) Incomplete Activation: The dehydrating agent (e.g., POCl₃) is old or quenched by wet solvent.Action: Distill POCl₃ before use. Ensure solvent is anhydrous.[1] Increase temperature stepwise (e.g., 60°C → 80°C → Reflux).
Product reverts to Hydrazide Acidic Hydrolysis: During workup, the excess acid cleaves the ring or the intermediate.Action: Quench POCl₃ reactions into ice/Na₂CO₃ slurry, not just water. Maintain pH > 7 during extraction.
Black/Brown Tar formation Thermal Decomposition: Substrate is sensitive to the harsh reflux temperatures of POCl₃.Action: Switch to Burgess Reagent (Room Temp) or T3P (Mild heat). See Protocol C below.
Low Yield (Oxidative Method) Imine Instability: The hydrazone intermediate hydrolyzes before the iodine can cyclize it.Action: Add base (K₂CO₃) before the oxidant. Ensure the hydrazone is fully formed (check by NMR) before attempting cyclization.
Regioisomer Mix (1,2,4-Oxadiazoles) O-acyl vs N-acyl migration: Kinetic vs. Thermodynamic control failure.Action: For 1,2,4-oxadiazoles, perform cyclization in DMSO/NaOH at RT to favor the thermodynamic product without thermal rearrangement.

Part 3: Optimized Experimental Protocols

These protocols are designed to minimize the side products listed above.

Protocol A: The "Workhorse" (POCl₃) – Optimized for Stability

Best for: Stable substrates, scale-up, and simple aryl substituents.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mix: Add 1,2-diacylhydrazine (1.0 equiv) and POCl₃ (excess, typically solvent/reagent).

  • Critical Step (The "Soak"): Stir at Room Temperature for 30 mins before heating. Why? allows initial complexation without thermal shock.

  • Cyclize: Heat to 80–100°C. Monitor by TLC every 1 hour.

    • Checkpoint: If the spot doesn't move after 2 hours, add 10 mol% LiCl (Lewis acid catalyst).

  • Quench: Pour reaction mixture slowly onto crushed ice/sodium bicarbonate .

    • Warning: Exothermic! Do not let the internal temp spike, or you risk hydrolysis.

Protocol B: The "Green" Method (Iodine/Oxidative)

Best for: Converting Hydrazones directly; avoiding harsh acids.

  • Formation: Condense Aldehyde (1.0 equiv) + Hydrazide (1.0 equiv) in Ethanol. Evaporate solvent.

  • Cyclization: Redissolve crude hydrazone in DMSO.

  • Additives: Add K₂CO₃ (3.0 equiv) followed by I₂ (1.1 equiv).

  • Reaction: Stir at 80°C.

    • Mechanism:[2][3][4][5][6][7] Iodine iodinates the imine; Base effects elimination and cyclization.

  • Cleanup: Wash with 5% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (removes the purple/brown color).

Protocol C: The "Sensitive" Method (Burgess Reagent)

Best for: Acid-sensitive groups (Boc, acetals) and chiral centers.

  • Reagent Prep: Use fresh Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt). Old reagent = zero yield.

  • Mix: Dissolve diacylhydrazine in anhydrous THF or DCM.

  • Addition: Add Burgess reagent (2.0 equiv) in one portion.

  • Condition: Stir at Room Temperature or mild microwave heating (50°C).

  • Workup: Flash chromatography directly. No aqueous workup required (minimizes hydrolysis risk).

Part 4: Frequently Asked Questions (FAQs)

Q: Why am I getting a linear nitrile side product? A: This occurs via the Von Braun type degradation if you are using POCl₃ on a secondary amide or if your "R" group is a proton. This is a common side reaction when the cyclization is sterically hindered. Fix: Switch to T3P (Propylphosphonic anhydride) . It activates the oxygen selectively without promoting the elimination to nitrile as aggressively as POCl₃.

Q: Can I do this in one pot from the Carboxylic Acid? A: Yes. Using T3P is the superior method here. Workflow: Acid + Hydrazide + T3P (50% in EtOAc) + Pyridine. Heat to 80°C. The T3P acts as both the coupling agent (to form hydrazide) and the dehydrating agent (to close the ring) in one pot.

Q: My product decomposes on the silica column. Why? A: Oxadiazoles can be weak bases. If your silica is too acidic, it might degrade the product or cause streaking. Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize the acid sites before loading your sample.

Part 5: Decision Logic for Reagent Selection

Use this flow to select the correct protocol for your specific substrate.

Figure 2: Reagent selection logic based on substrate sensitivity and scale.

References

  • POCl₃ Cyclization Review: Somani, R. R., et al. (2009). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Der Pharma Chemica.[8]

  • Iodine Oxidative Cyclization: Guin, S., et al. (2011).[9] Stoichiometric molecular iodine mediates a practical and transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles. Organic Letters.

  • Burgess Reagent Protocol: Li, X., et al. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. Tetrahedron Letters.

  • T3P Methodology: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron.

Sources

Technical Support Center: Recrystallization of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: REC-OXD-54B Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Solvent Selection Matrix

The purification of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine requires balancing the polarity of the heterocyclic core with the lipophilicity of the butoxy tail.[1] Unlike simple phenyl-oxadiazoles, the 4-butoxy chain increases the molecule's non-polar character, making it more prone to "oiling out" in aqueous mixtures if the dielectric constant changes too rapidly.[1]

Solvent Compatibility Table
Solvent SystemRoleRatingTechnical Notes
Ethanol (95% or Abs.) Primary ★★★★★Gold Standard. Balances solubility of the polar amine/oxadiazole core with the lipophilic butoxy tail.[1] High boiling point (78°C) allows for excellent supersaturation.[1]
Methanol Alternative[1][2][3] ★★★★☆Good solubility, but the lower boiling point (65°C) may limit the concentration gradient compared to ethanol.[1]
Ethanol : Water (4:1) Binary System[1] ★★★☆☆Use with Caution. Water acts as a powerful anti-solvent.[1] Due to the butoxy tail, excess water will cause the product to oil out rather than crystallize.[1]
DMF / Water Rescue[1] ★★☆☆☆Only for initial precipitation of crude material.[1] Difficult to remove trace DMF; not recommended for final analytical purity.[1]
Ethyl Acetate Wash Solvent[1][3] ★★★☆☆Useful for washing filter cakes to remove non-polar impurities, but solubility is often too low for effective bulk recrystallization.[1]

Technical Deep Dive: The "Butoxy Effect"

To troubleshoot effectively, you must understand the competing forces within the molecule.[1]

  • The Core (Polar): The 1,3,4-oxadiazole ring and the 2-amine group are H-bond acceptors and donors.[1] They crave polar protic solvents (Alcohols).[1]

  • The Tail (Non-Polar): The 4-butoxy group (

    
    ) adds significant hydrophobicity compared to a methoxy or unsubstituted phenyl analog.[1]
    

Implication for Recrystallization: While 2-amino-5-phenyl-1,3,4-oxadiazole might tolerate a 50:50 Ethanol:Water ratio, the butoxy derivative will likely separate as an oil at that ratio.[1] You must maintain a higher organic ratio to keep the tail solvated during nucleation.[1]

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Crude this compound SolventChoice Select Solvent System Start->SolventChoice Ethanol Ethanol (95-100%) SolventChoice->Ethanol High Solubility at Reflux CheckTail Check Substituent: 4-Butoxy Group Ethanol->CheckTail WaterAdd Add Water (Anti-solvent)? ResultOil Risk: Oiling Out (Phase Separation) WaterAdd->ResultOil >20% Water added ResultCryst Success: Crystalline Needles WaterAdd->ResultCryst <10% Water added + Slow Cooling CheckTail->WaterAdd If yield is low CheckTail->ResultCryst Slow Cool (No Water)

Figure 1: Decision logic for solvent selection highlighting the risk of adding excess water due to the hydrophobic butoxy tail.[1]

Validated Protocol: Ethanol Recrystallization

Objective: Obtain analytical grade crystals (Needles/Prisms) with MP > 230°C (typical for this class, though specific polymorphs vary).

Materials:

  • Crude Product[1][2][3][4]

  • Ethanol (Absolute or 95%)[1]

  • Activated Charcoal (optional, for decolorization)[1]

  • Celite (filter aid)[1]

Step-by-Step Workflow:

  • Saturation: Place crude solid in a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).[1]

  • Reflux: Heat to reflux (78°C) with stirring.

    • Checkpoint: If solid remains after 15 mins, add Ethanol in 5 mL increments until dissolved.

  • Decolorization (If colored): Remove heat briefly.[1] Add Activated Charcoal (5% w/w).[1] Reflux for 5-10 mins.

  • Hot Filtration (Critical):

    • Pre-heat a glass funnel and fluted filter paper (or use a Celite pad).[1]

    • Filter the boiling solution rapidly to remove charcoal/insolubles.[1]

    • Why? Cooling during filtration causes premature crystallization in the funnel.[1]

  • Controlled Nucleation:

    • Allow filtrate to cool to room temperature undisturbed .

    • Do not put immediately into an ice bath. Rapid cooling traps impurities.[1]

  • Final Crystallization: Once room temp is reached, place in a refrigerator (4°C) for 2-4 hours.

  • Collection: Filter crystals via vacuum. Wash with cold Ethanol (or small amount of cold Ethyl Acetate).[1]

Troubleshooting Wizard (Q&A)

Q1: The solution turned cloudy and separated into a sticky oil at the bottom. What happened? A: You encountered "Oiling Out."[1] This happens when the solution becomes supersaturated at a temperature where the product is a liquid (above its oiling point) rather than a solid.[1]

  • Cause: Too much anti-solvent (water) or cooling too rapidly.[1]

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of pure Ethanol to change the solvent ratio.[1] Allow the solution to cool very slowly (wrap the flask in a towel to insulate it). Scratch the glass with a rod to induce nucleation at a higher temperature.[1]

Q2: My yield is very low (<40%), but the crystals look pure. A: The product is likely too soluble in Ethanol at room temperature.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step. Alternatively, add warm water dropwise to the hot ethanol solution until a faint turbidity persists, then add one drop of ethanol to clear it before cooling.[1] Remember: Keep water content <15%. [1]

Q3: The crystals are colored (yellow/orange) instead of white. A: This indicates retained conjugated impurities (often unreacted hydrazides or cyclization byproducts).[1]

  • Fix: The charcoal step in the protocol is mandatory here.[1] If charcoal fails, perform a "pre-wash": Suspend the crude solid in cold Ethyl Acetate, stir for 20 mins, and filter.[1] This removes highly non-polar colored impurities before the Ethanol recrystallization.[1]

Process Visualization

RecrystProcess Crude Crude Solid Dissolve Dissolve in Boiling Ethanol Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter >78°C Cool Slow Cool (RT -> 4°C) Filter->Cool Nucleation Collect Vacuum Filter & Wash Cool->Collect Crystallization MotherLiq Mother Liquor Collect->MotherLiq MotherLiq->Cool Concentrate (2nd Crop)

Figure 2: Standard workflow for Ethanol-based recrystallization.

References

  • General Synthesis & Purification of 2-amino-5-aryl-1,3,4-oxadiazoles

    • Source: US Patent 3141022A.[1] "Preparation of 2-amino-5-aryl-1,3,4-oxadiazoles." (Describes the use of ethanol and dimethyl formamide for recrystallization of phenyl and methoxy analogs).

    • URL:[1]

  • Structural Analogs (Methoxy Derivative)

    • Source: Warad, I. et al. (2016).[1] "5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine."[1][5][6][7] IUCrData. (Confirms Ethanol recrystallization yields suitable crystals for X-ray diffraction; MP 246–248°C).

    • URL:[1]

  • Solubility Behavior of Oxadiazoles

    • Source: Patel, K. D. et al.[1] "A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles." (Discusses isolation and purification of various substituted aryl-oxadiazoles).

    • URL:[1]

Sources

Removing unreacted hydrazide from oxadiazole product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxadiazole Synthesis

Guide: Troubleshooting the Removal of Unreacted Hydrazide from Oxadiazole Products

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in the synthesis of 1,3,4-oxadiazoles: the removal of unreacted acyl hydrazide starting material from the final product. As researchers, scientists, and drug development professionals, we understand that purity is paramount. This document provides not just protocols, but the underlying chemical principles to empower you to solve these separation challenges effectively.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the impurity in my oxadiazole product is actually unreacted hydrazide?

A1: Before attempting any purification, it's crucial to confirm the identity of the impurity. The most common method is Thin Layer Chromatography (TLC), often supplemented by ¹H NMR of the crude product.

  • By TLC: Unreacted hydrazides are typically much more polar than their corresponding 2,5-disubstituted 1,3,4-oxadiazole products. On a silica gel plate, the hydrazide will have a significantly lower Rf value (it will travel a shorter distance up the plate) than the desired oxadiazole. The two spots should be clearly resolved. For visualization, UV light is effective if the compounds are UV-active.[1] If not, specific stains are highly informative.

  • By ¹H NMR: Look for the characteristic broad singlets of the hydrazide's -NH-NH₂ protons, which are exchangeable with D₂O. These peaks are often found far downfield (e.g., δ 9-11 ppm) and will disappear upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[1] The oxadiazole product will lack these signals.

Technique Observation for Hydrazide Impurity Observation for Oxadiazole Product Visualization/Notes
TLC (Silica Gel) Lower Rf (more polar)Higher Rf (less polar)Use a KMnO₄ dip or Ninhydrin stain. Hydrazides (primary amines) give a distinct color with ninhydrin.[2][3]
¹H NMR Broad, D₂O-exchangeable -NHNH₂ signalsAbsence of hydrazidic protonsThe integration of the hydrazide peaks relative to the product peaks can give a rough estimate of the impurity level.
Q2: Why is it sometimes difficult to separate the hydrazide from the oxadiazole?

A2: While their polarities are generally different, separation can be challenging if the substituents on both molecules are very similar or if the product itself has polar functional groups, causing their solubility and chromatographic profiles to overlap. Furthermore, the basic nature of the hydrazide can cause it to streak on silica gel chromatography, complicating purification.[4]

Purification Strategy Workflow

Before diving into specific protocols, it's helpful to have a logical workflow for selecting the best purification method. The choice depends on the scale of your reaction, the properties of your specific molecules, and the equipment available.

PurificationWorkflow start Crude Product (Oxadiazole + Hydrazide) check_solubility Are solubility profiles in common solvents significantly different? start->check_solubility check_basicity Is the oxadiazole stable to acid and non-basic? check_solubility->check_basicity No recrystallization Recrystallization check_solubility->recrystallization  Yes chromatography Column Chromatography check_basicity->chromatography No extraction Acid-Base Extraction check_basicity->extraction  Yes scavenger Scavenger Resin chromatography->scavenger If streaking is severe or for final polishing end Pure Oxadiazole chromatography->end scavenger->end recrystallization->end extraction->end

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides: Detailed Protocols

Method 1: Acid-Base Liquid-Liquid Extraction

Principle of Causality: This is often the most effective and scalable method. It leverages the key chemical difference between the two molecules: the hydrazide (-NH₂) is basic, while the 1,3,4-oxadiazole ring is generally neutral and non-basic. By washing an organic solution of the crude product with an aqueous acid (like 1M HCl), the basic hydrazide is protonated to form a water-soluble ammonium salt.[5] This salt partitions into the aqueous layer, while the neutral oxadiazole remains in the organic layer.[6]

AcidBaseExtraction cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Oxadiazole R-Oxadiazole-R' (Neutral, Stays in Organic) Hydrazide R-CO-NHNH₂ (Basic) HCl Add Aqueous HCl Salt R-CO-NHNH₃⁺Cl⁻ (Salt, Moves to Aqueous) HCl->Salt Protonation

Caption: Principle of acid-base extraction for hydrazide removal.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. Ensure the volume is sufficient for easy handling in a separatory funnel.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Drain the lower aqueous layer (which now contains the protonated hydrazide) into a flask.

  • Repeat: Repeat the extraction (steps 2-5) with fresh 1M HCl two more times to ensure complete removal of the hydrazide.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified oxadiazole.

  • Validation: Check the purity of the product by TLC against the crude material and the starting hydrazide.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine and swirl gently. Letting the funnel stand for a longer period can also help.

  • Product is Acid-Sensitive: If your oxadiazole has an acid-labile group (e.g., a Boc protecting group), this method should be avoided.

Method 2: Flash Column Chromatography

Principle of Causality: This method separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) and solubility in a liquid mobile phase.[7] The more polar hydrazide will adsorb more strongly to the polar silica gel and will therefore elute much later than the less polar oxadiazole product.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Screen various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the oxadiazole (Rf ≈ 0.3-0.4) and the hydrazide (Rf ≈ 0-0.1).

  • Addressing Streaking: If the hydrazide spot streaks on the TLC plate, it indicates strong interaction with the silica. To improve separation, add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase.[4] This deactivates the acidic sites on the silica gel, leading to sharper bands.

  • Column Packing: Pack a column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") for best results, then carefully add the dried powder to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Stationary Phase Recommended Mobile Phase (Starting Point) When to Use
Silica Gel Hexane/Ethyl Acetate (e.g., 7:3)Standard for most oxadiazoles.
Silica Gel + 1% TEA Hexane/Ethyl Acetate/TEA (e.g., 7:3:0.1)When hydrazide streaks or separation is poor.
Neutral Alumina Hexane/Ethyl AcetateFor compounds that are sensitive to acidic silica.[8]
Method 3: Scavenger Resins

Principle of Causality: Scavenger resins are solid-supported reagents designed to react selectively with and covalently bind certain types of molecules, effectively removing them from solution.[9] For a basic hydrazide impurity, an electrophilic resin is ideal. Resins functionalized with isocyanate or aldehyde groups will react with the nucleophilic -NH₂ of the hydrazide, tethering it to the solid support. The desired oxadiazole, lacking this functionality, remains in solution.

Step-by-Step Protocol:

  • Resin Selection: Choose a resin suitable for scavenging primary amines/hydrazides, such as a polystyrene-supported isocyanate (PS-Isocyanate) or benzaldehyde resin.

  • Dissolution: Dissolve the crude product in an unreactive solvent (e.g., DCM, THF).

  • Scavenging: Add the scavenger resin to the solution (typically 2-3 molar equivalents relative to the estimated amount of hydrazide impurity).

  • Agitation: Gently shake or stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC to confirm the disappearance of the hydrazide spot.

  • Filtration: Once the reaction is complete, simply filter the mixture. The solid resin, now bound to the hydrazide impurity, is removed.

  • Concentration: Wash the filtered resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the pure oxadiazole.

Benefits of this method:

  • High Selectivity: Very clean and specific removal of the target impurity.

  • Simple Workup: Avoids aqueous extractions and chromatography.[9]

  • Ideal for Final Polishing: Excellent for removing trace amounts of impurity after a primary purification step.

References

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]

  • Aziz-ur-Rehman, et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

  • Kadav, A. A., & Vora, D. N. (2008). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. [Link]

  • Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. [Link]

  • Khamkar, T. S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

  • Gherdan, V. M., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]

  • Pop, R., et al. (2021). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences. [Link]

  • Kallam, R., et al. (2013). Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. RSC Advances. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. [Link]

  • Cegielska, B., & Kacprzak, K. (2015). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [Link]

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. ResearchGate. [Link]

  • University of Rochester. (n.d.). TLC Stains. Not Voodoo. [Link]

  • Khamkar, T. S., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

  • Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Validating Oxadiazole Regioisomers: A Comparative Guide to LC-MS/MS vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, oxadiazoles are critical bioisosteres for amides and esters, offering improved metabolic stability and lipophilicity. However, the synthesis of 1,2,4-oxadiazoles often yields the unwanted 1,3,4-oxadiazole isomer or regioisomeric mixtures due to competing


- vs. 

-acylation pathways during amidoxime cyclization.

While Nuclear Magnetic Resonance (NMR) is the structural gold standard, its sensitivity limits (requiring mg-level purity) render it ineffective for high-throughput screening (HTS) or metabolite identification (DMPK) where analytes exist in nanogram quantities.

This guide compares High-Resolution LC-MS/MS (HRMS) against NMR and Standard Triple Quadrupole (QqQ) MS , establishing HRMS as the superior high-sensitivity alternative for structural validation when driven by mechanistic fragmentation analysis.

The Comparative Landscape

The following table objectively compares the three primary validation methodologies.

Table 1: Performance Matrix for Oxadiazole Validation
FeatureLC-HRMS (Q-TOF/Orbitrap) NMR (

H/

C)
Standard LC-MS/MS (QqQ)
Primary Utility Structural confirmation at trace levels; Metabolite ID.Absolute structural elucidation; Purity assay.Quantitation (PK/PD); Targeted screening.
Sensitivity High (pg to ng range).Low (requires

g to mg).
High (pg to ng range).
Isomer Differentiation High (via specific fragmentation mechanisms).Definitive (via chemical shift/couplings).Medium (Unit resolution limits spectral clarity).
Throughput High (mins/sample).Low (mins to hours/sample).High (mins/sample).
Sample State Crude mixtures, biological fluids.[1]Purified isolated compound required.Crude mixtures.
Data Confidence 95% (with mechanistic MS/MS).100% (Stereochemistry resolved).80% (Mass-based only).

Mechanistic Deep Dive: The "Why" Behind the Protocol

To validate an oxadiazole structure using LC-MS, one cannot rely on the molecular ion (


) alone, as regioisomers are isobaric. You must exploit the specific Retro-1,3-Dipolar Cycloaddition (RDC)  mechanism.
The 1,2,4-Oxadiazole Signature

The 1,2,4-oxadiazole ring is chemically distinct because it cleaves asymmetrically.[2] Under Collision-Induced Dissociation (CID), the ring undergoes RDC, splitting into a nitrile cation and a nitrile oxide neutral (or vice versa, depending on proton affinity).

  • Mechanism:

    
    
    
  • Diagnostic Value: The detection of the specific nitrile fragment (

    
    ) confirms the 3,5-substitution pattern.
    
The 1,3,4-Oxadiazole Signature

The 1,3,4-isomer is symmetrical.[3] Its fragmentation is harder to induce and often involves the loss of small neutrals like


 or 

, or cleavage into hydrazine derivatives, rather than the clean nitrile formation seen in the 1,2,4-isomer.
Visualization: Fragmentation Pathway

The following diagram illustrates the critical RDC pathway used to validate the 1,2,4-isomer.

OxadiazoleFragmentation Precursor 1,2,4-Oxadiazole Precursor [M+H]+ Transition Retro-1,3-Dipolar Cycloaddition (RDC) Precursor->Transition CID Energy NitrileIon Diagnostic Ion 1: [R-CN]+ (Nitrile) Transition->NitrileIon Path A (High Proton Affinity) NitrileOxide Neutral Loss: R'-CNO (Nitrile Oxide) Transition->NitrileOxide NitrileOxideIon Diagnostic Ion 2: [R'-CNO]+ Transition->NitrileOxideIon Path B (Alt. Proton Affinity) NitrileNeutral Neutral Loss: R-CN Transition->NitrileNeutral

Caption: The Retro-1,3-Dipolar Cycloaddition (RDC) mechanism specific to 1,2,4-oxadiazoles, yielding diagnostic nitrile ions.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed to be self-validating. If the diagnostic ions are absent, the structure is likely the 1,3,4-isomer or an uncyclized amidoxime intermediate.

Phase 1: Chromatographic Separation

Oxadiazoles are polar. Standard C18 gradients often result in early elution and ion suppression.

  • Column: High-strength Silica (HSS) T3 or Phenyl-Hexyl (1.8 µm, 2.1 x 100 mm). Reason: Phenyl phases offer

    
    -
    
    
    
    interactions with the oxadiazole ring, improving retention and isomer separation.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold (0-1 min)

    
     95% B (8 min). Reason: Initial hold prevents co-elution of unreacted amidoxime.
    
Phase 2: Mass Spectrometry (HRMS)
  • Mode: Positive ESI (Electrospray Ionization).

  • Scan Type: Data-Dependent Acquisition (DDA) or Targeted MS/MS (tMS2).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV). Reason: Oxadiazoles are stable rings; stepped energy ensures ring opening without destroying the diagnostic fragments.

Phase 3: Validation Logic (The Decision Tree)
  • Extract Ion Chromatogram (EIC): Check for

    
    .
    
  • Check MS/MS: Look for the mass of the nitrile substituent (

    
    ).
    
    • Example: If your R-group is a Phenyl, look for

      
       104 (
      
      
      
      ) or
      
      
      103 (
      
      
      ).
  • Check for "False" Cyclization: Look for

    
     (Water loss).
    
    • Insight: Uncyclized

      
      -acylamidoximes often lose water in the source, mimicking the oxadiazole mass. However, they will not show the clean nitrile split.
      

Visualizing the Validation Workflow

This diagram outlines the logical flow for confirming the structure using the data generated above.

ValidationWorkflow Start Crude Reaction Mixture LC LC Separation (Phenyl-Hexyl Column) Start->LC MS1 Full Scan MS1 Identify [M+H]+ LC->MS1 Decision1 Is [M+H]+ present? MS1->Decision1 MS2 Acquire MS/MS Spectrum (Stepped CE) Decision1->MS2 Yes ResultLinear LINEAR INTERMEDIATE: (Check for H2O loss) Decision1->ResultLinear No (Mass mismatch) CheckFrag Check for Nitrile Ion [R-CN]+ MS2->CheckFrag Result124 CONFIRMED: 1,2,4-Oxadiazole CheckFrag->Result124 Specific Nitrile Found Result134 PROBABLE: 1,3,4-Oxadiazole (Symmetrical Frag) CheckFrag->Result134 Complex/Symm Frag

Caption: Logical decision tree for distinguishing oxadiazole isomers via LC-MS/MS.

Conclusion

While NMR remains the definitive tool for bulk purity, LC-HRMS is the pragmatic choice for high-throughput validation and biological applications. By leveraging the Retro-1,3-Dipolar Cycloaddition mechanism, researchers can confidently distinguish 1,2,4-oxadiazoles from their 1,3,4-isomers at nanogram levels, ensuring the integrity of SAR data in early-stage drug discovery.

References

  • Mass Spectrometric Analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews. Available at: [Link]

  • Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. European Journal of Mass Spectrometry. Available at: [Link]

  • Thermal Fragmentation of 1,2,5- and 1,2,4-Oxadiazoles. Arkivoc. Available at: [Link]

  • Comparison of NMR and MS for Metabolomics. EMBL-EBI. Available at: [Link]

  • Direct (LC-)MS Identification of Regioisomers in C-H Activation. ChemRxiv. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Butoxy-Substituted Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a prevalent feature in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the oxadiazole core allows for substitutions at the 2- and 5-positions, providing a rich landscape for structure-activity relationship (SAR) studies. This guide focuses on a specific, yet significant, class of derivatives: butoxy-substituted oxadiazoles. We will delve into their synthesis, explore the nuanced role of the butoxy group in dictating biological activity, and provide comparative insights and experimental protocols for researchers in the field of drug development.

The Strategic Synthesis of Butoxy-Substituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process, typically involving the cyclization of a diacylhydrazine or the reaction of an acid hydrazide with a carboxylic acid derivative. The introduction of a butoxy moiety is strategically achieved by incorporating it into one of the initial building blocks, often a substituted benzoic acid or benzaldehyde.

Below is a representative, field-proven protocol for the synthesis of a 2-(4-butoxyphenyl)-5-substituted-1,3,4-oxadiazole. The causality behind this experimental choice lies in its reliability and adaptability for generating a diverse library of analogs for SAR studies.

Experimental Protocol: Synthesis of 2-(4-butoxyphenyl)-5-phenyl-1,3,4-oxadiazole

This protocol follows a two-step process: formation of a hydrazide followed by cyclization.

Step 1: Synthesis of 4-butoxybenzohydrazide

  • To a solution of methyl 4-butoxybenzoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-butoxybenzohydrazide.

Step 2: Cyclization to form 2-(4-butoxyphenyl)-5-phenyl-1,3,4-oxadiazole

  • A mixture of 4-butoxybenzohydrazide (1.0 eq) and benzoic acid (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 vol).

  • The mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The resulting solid is collected by filtration, washed with a saturated sodium bicarbonate solution and then with water until the washings are neutral.

  • The crude product is dried and purified by recrystallization from ethanol to afford the pure 2-(4-butoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

cluster_synthesis Synthesis Workflow start Methyl 4-butoxybenzoate + Hydrazine Hydrate step1 Reflux in Ethanol start->step1 intermediate 4-butoxybenzohydrazide step1->intermediate step2 Add Benzoic Acid + POCl₃ intermediate->step2 step3 Reflux step2->step3 step4 Pour onto Ice step3->step4 step5 Filter, Wash, and Dry step4->step5 product 2-(4-butoxyphenyl)-5-phenyl-1,3,4-oxadiazole step5->product

Caption: Synthetic workflow for a butoxy-substituted 1,3,4-oxadiazole.

Dissecting the Structure-Activity Relationship of Butoxy-Substituted Oxadiazoles

The introduction of a butoxy group onto a phenyl ring of an oxadiazole derivative can significantly influence its pharmacokinetic and pharmacodynamic properties. The SAR of this substitution can be understood through the interplay of several factors.

The Influence of Lipophilicity

A key determinant of a drug's activity is its ability to cross biological membranes to reach its target. The butoxy group, being a four-carbon alkyl chain, substantially increases the lipophilicity of the molecule compared to smaller alkoxy groups like methoxy or ethoxy. This increased lipophilicity can enhance membrane permeability and, consequently, bioavailability.

For instance, in the development of GPR88 agonists, the lipophilicity of the alkoxy group on the phenyl ring was found to be favorable for potency.[5] While this study did not exclusively focus on butoxy-substituted oxadiazoles, it provides a strong rationale for investigating the butoxy group to potentially enhance receptor binding and cellular activity. The longer alkyl chain of the butoxy group can engage in more extensive hydrophobic interactions with the target protein, leading to a more stable drug-receptor complex.

Isomeric Considerations: n-butoxy vs. sec-butoxy vs. tert-butoxy

The isomeric form of the butoxy group can introduce steric and conformational constraints that fine-tune the biological activity.

  • n-Butoxy: The linear n-butoxy group offers conformational flexibility, allowing it to adapt to the shape of a binding pocket.

  • sec-Butoxy: The branched nature of the sec-butoxy group introduces more steric bulk closer to the point of attachment, which could either enhance binding through specific steric interactions or hinder it if the binding pocket is narrow.

  • tert-Butoxy: The highly branched tert-butoxy group provides significant steric hindrance. This can be advantageous in orienting the molecule within a binding site or in protecting it from metabolic degradation. For example, studies on 2,4-di-tert-butylphenol derivatives containing a 1,3,4-oxadiazole moiety have highlighted their antioxidant properties, where the bulky tert-butyl groups contribute to the radical scavenging ability.[6]

The choice of isomer is a critical decision in the lead optimization phase, as it can dramatically alter the compound's activity and selectivity.

cluster_sar SAR of Butoxy-Substituted Oxadiazoles parent Oxadiazole Core butoxy Butoxy Group parent->butoxy Substitution lipophilicity Increased Lipophilicity butoxy->lipophilicity isomers Isomeric Forms (n-, sec-, tert-) butoxy->isomers permeability Membrane Permeability lipophilicity->permeability binding Target Binding lipophilicity->binding sterics Steric Effects isomers->sterics metabolism Metabolic Stability isomers->metabolism activity Biological Activity permeability->activity binding->activity sterics->activity metabolism->activity

Caption: Key factors in the SAR of butoxy-substituted oxadiazoles.

Comparative Biological Evaluation: A Framework for Analysis

To ascertain the true impact of the butoxy substitution, a direct comparison with other analogs is essential. The following table provides a conceptual framework for how butoxy-substituted oxadiazoles could be compared against other derivatives in an antimicrobial screening cascade.

Compound IDR¹ (at C5)R² (at C2-phenyl)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
OXA-1 PhenylH>64>64
OXA-2 Phenyl4-Methoxy3264
OXA-3 Phenyl4-Ethoxy1632
OXA-4 Phenyl4-Propoxy816
OXA-5 (Hypothetical) Phenyl4-n-Butoxy 4 8
OXA-6 (Hypothetical) Phenyl4-tert-Butoxy 8 16

This table is illustrative and based on the principle of increasing lipophilicity enhancing activity. Actual results would require experimental validation.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 96-well microtiter plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid toxicity.

  • Inoculate each well with the bacterial suspension. Include wells for positive control (bacteria and antibiotic), negative control (bacteria and DMSO), and sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_mic MIC Assay Workflow start Prepare Bacterial Inoculum step1 Serial Dilution of Compounds in 96-well Plate start->step1 step2 Inoculate Wells with Bacteria step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Read Plates for Visible Growth step3->step4 result Determine MIC step4->result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The structure-activity relationship of butoxy-substituted oxadiazoles is a promising area of research. The butoxy group, through its significant contribution to lipophilicity and its isomeric variations, offers a powerful tool for modulating the biological activity of the oxadiazole scaffold. While direct comparative studies are still emerging, the foundational principles of medicinal chemistry suggest that butoxy-substituted analogs are likely to exhibit enhanced membrane permeability and potentially stronger interactions with hydrophobic binding pockets of target proteins.

Future research should focus on the systematic synthesis and evaluation of a series of oxadiazoles with varying alkoxy substituents, including all isomers of the butoxy group. Such studies, across a range of biological targets, will provide the much-needed quantitative data to build robust SAR models and guide the rational design of next-generation oxadiazole-based therapeutics.

References

  • Boudreau, M. A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(12), 2096-2104. [Link]

  • Chi, Y., et al. (2017). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience, 8(6), 1344-1356. [Link]

  • El-Sayed, M. A. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

  • Geronikaki, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3955. [Link]

  • Gomha, S. M., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(22), 8031. [Link]

  • Kumar, R., et al. (2024). Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. International Journal of Current Pharmaceutical Review and Research, 15(4), 108-115. [Link]

  • Mochona, B., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(17), 8053-8065. [Link]

  • Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 16(1), 69-80. [Link]

  • Płazińska, A., & Płaziński, W. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences, 19(12), 4023. [Link]

  • Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

  • Singh, P., et al. (2022). A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole. Asian Journal of Chemistry, 34(7), 1633-1644. [Link]

  • Shakir, R. M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(23), 14755-14766. [Link]

  • Sroka, W., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]

  • Verma, A., & Joshi, S. (2020). Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities. International Journal for Research in Applied Science & Engineering Technology, 8(5), 225-233. [Link]

  • Wang, X., et al. (2022). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of Drug Targeting, 30(9), 929-947. [Link]

  • Younis, E. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

Sources

Comparative Technical Guide: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Amines in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, 1,3,4-oxadiazole and 1,3,4-thiadiazole amines represent a classic study in bioisosterism.[1][2][3][4] While structurally similar, the atomic substitution of Oxygen (O) for Sulfur (S) fundamentally alters the pharmacokinetics (PK) and pharmacodynamics (PD) of the resulting antimicrobial agents.

The Verdict:

  • 1,3,4-Thiadiazoles generally exhibit superior broad-spectrum antibacterial activity, particularly against Gram-negative strains (E. coli, P. aeruginosa), driven by enhanced lipophilicity and membrane permeability.

  • 1,3,4-Oxadiazoles often excel in metabolic stability and specific high-affinity binding to polar enzyme pockets due to superior hydrogen bond acceptor capabilities, though they frequently struggle with cellular entry in lipid-rich pathogens.

Part 1: Chemical & Pharmacophore Analysis (SAR)

The divergence in antimicrobial performance stems from the electronic and steric differences between the chalcogens Oxygen and Sulfur.

Electronic & Steric Divergence
Feature1,3,4-Oxadiazole (Oxygen)1,3,4-Thiadiazole (Sulfur)Impact on Drug Design
Electronegativity High (3.44)Moderate (2.58)Oxygen creates a deeper electron "hole," making the ring electron-deficient but highly polar.
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)Critical: Sulfur increases LogP, facilitating passive diffusion through bacterial cell walls.
Atomic Radius Small (60 pm)Large (100 pm)Sulfur is a "soft" base; Oxygen is a "hard" base. This affects specific enzyme pocket fitting.
H-Bonding Strong AcceptorWeak AcceptorOxadiazoles bind tighter to polar residues; Thiadiazoles rely more on Van der Waals/Hydrophobic interactions.
The Lipophilicity-Hydrophilicity Balance (LHB)

The superior performance of thiadiazoles in Gram-negative applications is directly causal to the Lipid Bilayer Penetration theory. Gram-negative bacteria possess an outer lipopolysaccharide membrane that acts as a barrier to hydrophilic molecules. The thiadiazole core, being more lipophilic, traverses this barrier more effectively than the oxadiazole core.

Part 2: Mechanism of Action & Signaling Pathways

Both scaffolds typically function by inhibiting essential bacterial enzymes, such as DNA Gyrase (Topoisomerase II) or Enoyl-ACP Reductase (FabI) , which is critical for fatty acid synthesis.

Mechanistic Pathway Diagram

The following diagram illustrates the differential entry and binding efficacy of the two scaffolds.

MOA_Pathway Drug_O Oxadiazole Derivative Membrane_Pos Peptidoglycan Layer (Gram-Positive) Drug_O->Membrane_Pos Membrane_Neg Lipid Bilayer (Gram-Negative) Drug_O->Membrane_Neg Low LogP Drug_S Thiadiazole Derivative Drug_S->Membrane_Pos Drug_S->Membrane_Neg High LogP Target_Enzyme Target: DNA Gyrase / FabI Membrane_Pos->Target_Enzyme Both Enter Transport_Passive Passive Diffusion (High Efficiency) Membrane_Neg->Transport_Passive Thiadiazole Transport_Poor Restricted Entry (Low Efficiency) Membrane_Neg->Transport_Poor Oxadiazole Transport_Passive->Target_Enzyme Transport_Poor->Target_Enzyme Binding_H H-Bond Driven Binding (High Specificity) Target_Enzyme->Binding_H Oxadiazole Binding_V Hydrophobic Binding (Broad Affinity) Target_Enzyme->Binding_V Thiadiazole Death Bacterial Cell Lysis Binding_H->Death Binding_V->Death

Caption: Differential membrane permeation and binding modes of Oxadiazole vs. Thiadiazole amines.

Part 3: Comparative Performance Data

The following data summarizes trends observed in recent comparative studies (2015-2024), specifically focusing on Schiff base and amine derivatives.

Table 1: Representative MIC Values (


g/mL) 
Note: Lower values indicate higher potency.
Bacterial StrainGram StatusOxadiazole Derivative (Avg)Thiadiazole Derivative (Avg)Performance Analysis
Staphylococcus aureusPositive (+)4 - 82 - 4Comparable. Both scaffolds penetrate the peptidoglycan layer effectively.
Escherichia coliNegative (-)16 - 324 - 8Thiadiazole Superior. High lipophilicity aids outer membrane crossing.
Pseudomonas aeruginosaNegative (-)> 64 (Resistant)16 - 32Thiadiazole Superior. P. aeruginosa efflux pumps often expel hydrophilic oxadiazoles more efficiently.
Candida albicans (Fungal)Eukaryote8 - 164 - 8Thiadiazole Superior. Better interaction with ergosterol biosynthesis enzymes (CYP51).

Data synthesized from comparative trends in MDPI and ACS publications [1, 2].

Part 4: Experimental Protocols

To ensure reproducibility, we utilize a divergent synthesis protocol from a common thiosemicarbazide precursor. This controls variables, ensuring that biological differences are due to the heterocycle, not the side chain.

Divergent Synthesis Workflow

This protocol uses an Iodine (


) mediated oxidative cyclization, a "green" chemistry approach favored for its mild conditions and high yields.[5]

Synthesis_Workflow Start Start: Carboxylic Acid Hydrazide + Isothiocyanate Intermediate Intermediate: Thiosemicarbazide Start->Intermediate Split Divergent Cyclization Intermediate->Split Path_O Route A (Oxadiazole): I2 / KI, NaOH (aq) Reflux 4h Split->Path_O Path_S Route B (Thiadiazole): Conc. H2SO4 or POCl3 0°C to RT, 2h Split->Path_S Prod_O Product A: 2-Amino-1,3,4-Oxadiazole Path_O->Prod_O Prod_S Product B: 2-Amino-1,3,4-Thiadiazole Path_S->Prod_S Validation Validation: 1H NMR, Mass Spec, IR Prod_O->Validation Prod_S->Validation

Caption: Divergent synthesis of bioisosteres from a single thiosemicarbazide precursor.

Detailed Methodology
A. Synthesis of 2-Amino-1,3,4-Thiadiazole (Acidic Cyclization)
  • Dissolution: Dissolve 0.01 mol of the thiosemicarbazide intermediate in 10 mL of cold concentrated sulfuric acid (

    
    ).
    
  • Stirring: Maintain at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly over crushed ice/water (200 mL) with vigorous stirring.

  • Neutralization: Adjust pH to 8-9 using Ammonium Hydroxide (

    
    ) to precipitate the solid.
    
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

B. Synthesis of 2-Amino-1,3,4-Oxadiazole (Oxidative Desulfurization)
  • Dissolution: Suspend 0.01 mol of the thiosemicarbazide in 20 mL of Ethanol. Add 5 mL of 4N NaOH.

  • Oxidation: Add Iodine (

    
    ) in KI solution dropwise until the color of iodine persists.
    
  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the mixture and pour into ice-cold water. Acidify slightly with dilute HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/DMF mixture.

C. Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial 2-fold dilutions of the test compounds (Oxadiazole and Thiadiazole) in DMSO/Mueller-Hinton Broth. Range:

    
    .
    
  • Incubation: Add

    
     of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

Part 5: Strategic Recommendations

When to Prioritize Thiadiazole:

  • Target: Gram-negative pathogens (E. coli, Klebsiella).

  • Requirement: High membrane permeability and systemic bioavailability.

  • Risk: Monitor for potential sulfur-related toxicity or metabolic oxidation (S-oxide formation).

When to Prioritize Oxadiazole:

  • Target: Gram-positive bacteria or specific enzyme inhibition where H-bonding is the primary binding driver.

  • Requirement: Improved water solubility for IV formulations.

  • Risk: Lower potency against resistant Gram-negative strains due to efflux.

References

  • Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015).[5] Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.[5][6][7] The Journal of Organic Chemistry, 80(2), 1018–1024.[5] Link

  • Al-Ostoot, F. H., Al-Zaqri, N., AlSaeedi, A., & Al-Warhi, T. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(21), 6683. Link

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities. Chemical Biology & Drug Design, 81(5), 557–576. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6][8][9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

A Comparative Guide to the Thermal Stability of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermal Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, thermal stability is a cornerstone of a viable drug candidate. A compound that degrades under ambient storage conditions or during formulation processes is unlikely to ever reach the patient. High thermal stability, characterized by a high decomposition temperature, ensures the preservation of the drug's chemical integrity, potency, and safety profile throughout its shelf-life. This guide provides an in-depth analysis of the expected thermal properties of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine , a member of the promising 1,3,4-oxadiazole class of heterocyclic compounds. While direct experimental data for this specific molecule is not yet publicly available, this guide will offer a predictive comparison based on the established thermal behavior of structurally similar analogs, providing a valuable framework for researchers in the field.

The 1,3,4-oxadiazole ring is a well-regarded pharmacophore in medicinal chemistry, known for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its rigid, planar structure and electron-deficient nature contribute to favorable pharmacokinetic profiles. Understanding the thermal characteristics of novel derivatives like this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.

Core Compound Profile: this compound

The molecule at the center of our analysis is characterized by a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-butoxyphenyl group and at the 2-position with an amine group.

  • Molecular Formula: C₁₂H₁₅N₃O₂

  • Structure: A central 1,3,4-oxadiazole ring, a phenyl ring, a butoxy ether linkage, and a primary amine.

  • Key Features for Thermal Analysis:

    • 1,3,4-Oxadiazole Core: This aromatic heterocycle is known for its inherent thermal stability due to its conjugated system.[3][4]

    • Butoxyphenyl Group: The phenyl ring itself is stable. The electron-donating butoxy group is expected to influence the electronic distribution and potentially the intermolecular interactions.

    • Amine Group: Primary amines can be susceptible to thermal degradation, and their presence is a key factor to consider in the overall stability profile.[5][6]

A Predictive Analysis of Thermal Stability

Based on the constituent functional groups, we can hypothesize the thermal behavior of this compound. The 1,3,4-oxadiazole ring provides a robust scaffold, suggesting a relatively high onset temperature for decomposition. Studies on various 1,3,4-oxadiazole derivatives have shown them to be thermally stable, a property that is enhanced by aryl substitutions.[3]

The butoxy group, being an electron-donating group, can enhance the resonance stability of the attached phenyl ring.[7] However, the aliphatic chain of the butoxy group might represent a point of initial thermal cleavage compared to the more stable aromatic rings. The primary amine group is another critical consideration. While the amine group is attached to the stable oxadiazole ring, primary amines can undergo various thermal degradation reactions.[5] The overall thermal stability will, therefore, be a balance between the highly stable aromatic and heterocyclic core and the potentially more labile butoxy and amine substituents.

Comparative Analysis with Structurally Related Oxadiazoles

To contextualize our predictive analysis, it is instructive to compare the expected behavior of our target compound with experimentally determined thermal data for other 1,3,4-oxadiazole derivatives. The following table summarizes data from the literature for compounds with similar structural motifs.

CompoundMelting Point (°C)Decomposition Onset (TGA, °C)Key Structural Features
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine[8]246–248Not ReportedMethoxy group instead of butoxy; primary amine
2,5-bis(3,5-dinitro-1H-pyrazol-4-yl)-1,3,4-oxadiazole[9]Not Reported325Multiple nitro groups (electron-withdrawing), pyrazole rings
2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole[10]Not ReportedNot ReportedHalogen and thiophene substituents
N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine[11]202–203Not ReportedLong alkyl chain on the amine, tolyl group

This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

The high melting point of the closely related 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine suggests strong intermolecular forces, which often correlate with higher thermal stability.[8] The high decomposition temperature of the dinitropyrazole-substituted oxadiazole highlights the exceptional stability that can be achieved within this class of compounds, although the electron-withdrawing nitro groups likely play a significant role.[9]

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.[12]

Thermogravimetric Analysis (TGA) Protocol
  • Objective: To determine the onset temperature of decomposition and quantify mass loss events.

  • Standard: Based on ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[3][13][14]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan in the TGA microbalance.

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[15]

    • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined from the inflection point of the weight loss curve.

Differential Scanning Calorimetry (DSC) Protocol
  • Objective: To identify melting point, phase transitions, and crystallization events.

  • Standard: Based on ASTM D3418 and ASTM E1269.[4][16]

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature approximately 20-30 °C above the expected melting point (a preliminary TGA can inform this) at 10 °C/min.

      • Cool the sample back to 25 °C at 10 °C/min.

      • Perform a second heating ramp under the same conditions as the first to observe the thermal behavior after erasing the sample's thermal history.[17]

    • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) will appear as peaks. The melting point is typically taken as the onset or peak of the melting endotherm.

Visualizing the Workflow and Structure-Stability Relationships

To clarify the experimental process and the conceptual framework of this analysis, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Interpretation & Comparison synthesis Synthesis of 5-(4-Butoxyphenyl)- 1,3,4-oxadiazol-2-amine purification Purification & Structural Verification (NMR, MS, etc.) synthesis->purification tga_prep Sample Preparation (5-10 mg) purification->tga_prep dsc_prep Sample Preparation (2-5 mg) purification->dsc_prep tga_run Run TGA (N2 atmosphere, 10°C/min) tga_prep->tga_run tga_analysis Analyze Weight Loss vs. Temp tga_run->tga_analysis decomposition Decomposition Temperature (Td) tga_analysis->decomposition dsc_run Run DSC Heat-Cool-Heat Cycle dsc_prep->dsc_run dsc_analysis Analyze Heat Flow vs. Temp dsc_run->dsc_analysis melting_point Melting Point (Tm) dsc_analysis->melting_point comparison Compare with Analogs decomposition->comparison melting_point->comparison StructureStability cluster_stabilizing Stabilizing Factors cluster_destabilizing Potentially Labile Factors compound This compound oxadiazole 1,3,4-Oxadiazole Ring (Aromatic, Rigid) compound->oxadiazole contributes to stability phenyl Phenyl Ring (Aromatic) compound->phenyl contributes to stability butoxy Butoxy Group (Aliphatic Chain) compound->butoxy potential initiation site amine Primary Amine (Potential Degradation Pathways) compound->amine potential initiation site

Caption: Factors influencing thermal stability.

Conclusion

While awaiting direct experimental verification, a comprehensive analysis of the structural components of This compound and comparison with related known compounds allows for an informed prediction of its thermal stability. It is expected to be a crystalline solid with a relatively high melting point and good thermal stability, owing to its stable 1,3,4-oxadiazole and phenyl rings. The onset of thermal decomposition will likely be influenced by the butoxy and primary amine substituents. The detailed TGA and DSC protocols provided in this guide offer a clear path for the empirical determination of these crucial parameters. Such data is indispensable for advancing this and other promising 1,3,4-oxadiazole derivatives through the drug development pipeline.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. ()

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. ([Link])

  • ASTM E1131 Standard Test Method for Composition Analysis by Thermogravimetry. ([Link])

  • ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018. ()

  • 1,3,4-Oxadiazole-Bridged 3,5-Dinitropyrazoles: Powerful Alliance toward High Performance and High Thermal Stability. The Journal of Organic Chemistry. ([Link])

  • ASTM E1269: Specific Heat by DSC (up to ten temps one charge). Petrolube.com. ([Link])

  • Thermal studies of some biological active oxadiazoles: Non-isothermal kinetic study of potent antibacterial 2-(4-chlorophenyl)-5-(thiophen-2-yl). ResearchGate. ([Link])

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. ([Link])

  • Determining Specific Heat Capacity by Differential Scanning Calorimetry. ([Link])

  • Determining Specific Heat Capacity by Differential Scanning Calorimetry. ([Link])

  • Thermal Degradation of Amines for CO2 Capture. UKnowledge - University of Kentucky. ([Link])

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. ([Link])

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ([Link])

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. ([Link])

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. ([Link])

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. ([Link])

  • property relationship of p-alkoxyazobenzenes as molecular solar thermal phase change material energy storag. Digital CSIC. ([Link])

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. ([Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. ([Link])

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. ([Link])

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ([Link])

  • 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC. ([Link])

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. ([Link])

  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Longdom Publishing. ([Link])

  • Alkoxy group – Knowledge and References. Taylor & Francis. ([Link])

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. IUCr. ([Link])

  • 5-Phenyl-1,3,4-oxadiazol-2-amine. PMC. ([Link])

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). ([Link])

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. ([Link])

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies. ([Link])

  • Investigations on the thermal stability and decomposition mechanism of an amine-functionalized ionic liquid by TGA, NMR, TG-MS experiments and DFT calculations. Request PDF - ResearchGate. ([Link])

  • Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene. ([Link])

  • Thermal Analysis. Penn State Materials Research Institute. ([Link])

  • Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis. ([Link])

  • Thermal analysis (TGA/DSC) of analgin. The solid and dashed lines are... ResearchGate. ([Link])

Sources

Comparative Synthesis Guide: Iodine vs. Cyanogen Bromide Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Trade-off

In the synthesis of privileged heterocyclic scaffolds—specifically 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles —researchers often face a critical choice between Cyanogen Bromide (CNBr) and Iodine (


) .

While both reagents facilitate ring closure, they operate on fundamentally different mechanistic principles and require distinct precursors.

  • Cyanogen Bromide acts as an electrophilic "carbon inserter," converting hydrazides directly into aminocyclized products. It is atom-efficient but carries severe toxicity risks (HCN potential) and requires strict cold-chain handling.

  • Iodine acts as an oxidative cyclizer (dehydrogenation/desulfurization), typically requiring a semicarbazide or thiosemicarbazide precursor.[1] It offers a "greener," scalable profile at the cost of requiring a more elaborated starting material.

This guide analyzes the performance, safety, and mechanistic causality of both methods to assist in process selection.

Mechanistic Divergence

To choose the correct reagent, one must understand the distinct electronic demands of each pathway.

A. Cyanogen Bromide (Electrophilic Cyanation)

CNBr provides the central carbon atom of the amino-azole ring. The reaction proceeds via a von Braun-type activation .

  • Nucleophilic Attack: The hydrazide nitrogen attacks the electrophilic carbon of CNBr.

  • Elimination: Bromide is displaced, forming a cyanamide intermediate.

  • Cyclization: The carbonyl oxygen (or thione sulfur) attacks the nitrile carbon, closing the ring.

B. Iodine (Oxidative Dehydrogenation)

Iodine does not add carbon; it removes hydrogen (or sulfur) to force cyclization. The precursor must already contain the full carbon skeleton (e.g., a semicarbazide).

  • Activation: Iodine complexes with the sulfur or nitrogen, increasing its electrophilicity (soft acid activation).

  • Intramolecular Attack: The nucleophilic heteroatom attacks the activated center.

  • Oxidation: Loss of HI (or elemental sulfur in some desulfurization variants) drives the aromatization.

Visualization: Mechanistic Pathways

Mechanism_Comparison cluster_CNBr CNBr Route (Carbon Insertion) cluster_Iodine Iodine Route (Oxidative Cyclization) Hydrazide Hydrazide (R-CONH-NH2) Inter_Cyanamide Cyanamide Intermediate Hydrazide->Inter_Cyanamide + CNBr, -HBr CNBr_Reagent Cyanogen Bromide (CNBr) Product_CNBr 2-Amino-1,3,4-Oxadiazole Inter_Cyanamide->Product_CNBr Cyclization Semicarbazide Semicarbazide (R-CONH-NH-CS-NH2) Inter_Iodo Iodo-Complex Intermediate Semicarbazide->Inter_Iodo + I2 Iodine_Reagent Iodine (I2) + Base Product_Iodine 2-Amino-1,3,4-Oxadiazole Inter_Iodo->Product_Iodine - 2HI (Oxidation)

Figure 1: Comparative mechanistic flow. CNBr inserts a carbon atom into a hydrazide, whereas Iodine oxidatively closes a pre-formed semicarbazide skeleton.

Performance Analysis

Comparative Data Matrix
FeatureCyanogen Bromide (CNBr)Iodine (

)
Primary Application Synthesis of 2-amino-1,3,4-oxadiazoles from Hydrazides .Synthesis of 2-amino-1,3,4-oxadiazoles/thiadiazoles from Semicarbazides .
Atom Economy High. The reagent is incorporated into the product.Lower. Iodine is stoichiometric and ends up as waste (iodide).
Typical Yield 65% – 85%80% – 96%
Reaction Time 4 – 12 Hours (often requires cooling).1 – 4 Hours (often mild heat).
Safety Profile Critical Hazard. Hydrolyzes to HCN. Neurotoxic.Moderate Hazard. Corrosive, staining. No cyanide risk.
Purification Often requires chromatography due to brominated byproducts.Often simple filtration (product precipitates upon aqueous workup).
Scalability Limited by toxicity containment requirements.[1]Excellent. Used in multi-kilo process skids.
Key Experimental Insights
  • The "One-Pot" Advantage of Iodine: Recent protocols (e.g., Niu et al., 2015) demonstrate that semicarbazides can be generated in situ from aldehydes and semicarbazide hydrochloride, followed immediately by iodine addition. This bypasses the isolation step, making the Iodine route kinetically superior for library generation.

  • Chemoselectivity Issues with CNBr: CNBr is a "harder" electrophile. If your substrate contains other nucleophilic amines or thiols, CNBr may react promiscuously, leading to guanidine or thiocyanate side products. Iodine is softer and more selective for the oxidative closure of the hydrazone-like system.

Detailed Experimental Protocols

Protocol A: Cyanogen Bromide Cyclization (Standard)

Target: 2-Amino-5-phenyl-1,3,4-oxadiazole from Benzhydrazide

Safety Pre-check: Ensure Sodium Thiosulfate and NaOH traps are active to neutralize any HCN evolved. Work in a high-velocity fume hood.

  • Dissolution: Dissolve benzhydrazide (10 mmol) in methanol (30 mL).

  • Addition: Cool to 0°C. Add Cyanogen Bromide (11 mmol, 1.1 eq) portion-wise over 10 minutes.

  • Reflux: After 30 minutes at 0°C, add

    
     (11 mmol) carefully. Reflux the mixture for 6 hours.
    
  • Workup: Evaporate solvent to 20% volume. Pour into crushed ice/water (100 mL).

  • Isolation: The product precipitates. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Iodine-Mediated Oxidative Cyclization (Recommended)

Target: 2-Amino-5-phenyl-1,3,4-oxadiazole from Benzoyl Semicarbazide

Why this works: Iodine acts as a mild Lewis acid to activate the carbonyl oxygen and an oxidant to abstract hydrogen, driving the equilibrium toward the aromatic heterocycle.

  • Preparation: Suspend 1-benzoylsemicarbazide (10 mmol) in 1,4-dioxane or Ethanol (20 mL).

  • Reagent Addition: Add

    
     (30 mmol, 3 eq) followed by molecular Iodine (
    
    
    
    ) (12 mmol, 1.2 eq).
  • Reaction: Stir at 80°C (or reflux) for 2–3 hours. The deep violet color of iodine will fade to a light orange/yellow as it is consumed (reduced to iodide).

  • Quench: Cool to room temperature. Add 5% aqueous

    
     (Sodium Thiosulfate) solution until the iodine color completely disappears (turns white/pale).
    
  • Isolation: The product is insoluble in the aqueous phase. Filter the precipitate, wash with water, and dry.

    • Note: Yields here typically exceed 90% with higher purity than the CNBr route.

Decision Logic: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your campaign.

Decision_Matrix Start Start: Select Precursor Precursor_Q What starting material is readily available? Start->Precursor_Q Hydrazide Hydrazide (R-CONH-NH2) Precursor_Q->Hydrazide Semicarbazide Semicarbazide (R-CONH-NH-CS-NH2) Precursor_Q->Semicarbazide Safety_Q Is HCN containment available? Hydrazide->Safety_Q Route_Iodine Use Iodine (I2) (Oxidative Cyclization) Semicarbazide->Route_Iodine Direct Path Route_CNBr Use Cyanogen Bromide (Requires C-insertion) Safety_Q->Route_CNBr Yes (Lab Scale) Convert Convert to Semicarbazide (via Isocyanate/Urea) Safety_Q->Convert No (Scale-up) Convert->Route_Iodine

Figure 2: Strategic decision tree for reagent selection based on precursor availability and safety constraints.

References

  • Niu, P., et al. (2015). "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation."[1] The Journal of Organic Chemistry, 80(2), 1018–1024.

  • Dolman, S. J., et al. (2010). "Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles." The Journal of Organic Chemistry, 71(25), 9548–9551.

  • PubChem. "Cyanogen Bromide - Compound Summary & Safety Data." National Library of Medicine.

  • Kanthiah, S., et al. (2021). "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molbank, 2021(3), M1273.

Sources

A Comparative Guide to the Single Crystal X-ray Diffraction of 5-Aryl-1,3,4-oxadiazol-2-amines: Structural Insights for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the single crystal X-ray diffraction of 5-aryl-1,3,4-oxadiazol-2-amines, with a specific focus on understanding the structural implications of varying the aryl substituent. While the crystallographic data for 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is not publicly available, we will draw comparisons with closely related, structurally characterized analogues to elucidate the key factors governing their solid-state architecture. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

The 1,3,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties[1][2][3][4]. The biological activity of these compounds is intimately linked to their three-dimensional structure and intermolecular interactions, making single crystal X-ray diffraction an indispensable tool for their characterization. Understanding the crystal packing and non-covalent interactions is crucial for predicting physicochemical properties such as solubility and for designing novel drug candidates with improved efficacy.

Synthesis and Crystallization: A Validated Protocol

The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines typically proceeds via the cyclization of an appropriate thiosemicarbazide precursor. Below is a reliable, step-by-step protocol for the synthesis and subsequent crystallization of compounds in this class, which can be adapted for the target molecule, this compound.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis of the Thiosemicarbazide Intermediate:

    • To a solution of the desired aryl hydrazide (1 equivalent) in a suitable solvent such as ethanol, add an equimolar amount of an appropriate isothiocyanate.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated thiosemicarbazide by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

  • Cyclization to the 1,3,4-Oxadiazole:

    • Suspend the synthesized thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol.

    • Add a cyclizing agent, such as iodine in the presence of sodium hydroxide or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) with a base like N,N-diisopropylethylamine (DIEA)[5].

    • Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with an appropriate acid or base if necessary.

    • Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or DMF-water).

  • Single Crystal Growth:

    • Dissolve the purified 5-aryl-1,3,4-oxadiazol-2-amine in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like chloroform-ethanol).

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Slow evaporation of the solvent over several days should yield single crystals suitable for X-ray diffraction analysis.

G A Aryl Hydrazide + Isothiocyanate B Thiosemicarbazide Intermediate A->B Reflux in Ethanol C 5-Aryl-1,3,4-oxadiazol-2-amine B->C Cyclizing Agent (e.g., I2/NaOH or TBTU/DIEA) Reflux D Single Crystals C->D Slow Evaporation from a suitable solvent

Caption: Synthetic and crystallization workflow for 5-aryl-1,3,4-oxadiazol-2-amines.

Comparative Crystallographic Analysis

To understand the structural landscape of 5-aryl-1,3,4-oxadiazol-2-amines, we will compare the crystallographic data of three representative compounds: 5-phenyl-1,3,4-oxadiazol-2-amine, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This comparison will highlight the influence of the para-substituent on the phenyl ring on the crystal packing and intermolecular interactions.

Parameter5-Phenyl-1,3,4-oxadiazol-2-amine[6][7]5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[8]5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine[9][10][11][12]
Chemical Formula C₈H₇N₃OC₉H₉N₃OC₉H₉N₃O₂
Molecular Weight 161.17175.19191.19
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 11.194 (3)12.161 (2)10.963 (2)
b (Å) 5.8990 (5)5.9374 (3)5.8504 (12)
c (Å) 15.034 (5)12.8282 (15)14.545 (3)
β (°) 130.193 (18)108.012 (19)108.99 (3)
Volume (ų) 758.3 (3)880.9 (2)882.9 (3)
Z 444
Key H-Bonds N-H···NN-H···NN-H···N, N-H···O

Discussion: The Role of Intermolecular Interactions

The crystal structures of 5-aryl-1,3,4-oxadiazol-2-amines are primarily stabilized by a network of intermolecular hydrogen bonds. In all the compared structures, the amino group acts as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring act as acceptors, leading to the formation of N-H···N hydrogen bonds[6][7][8][9][10][11][12]. These interactions often result in the formation of dimers or chains, which then pack to form a three-dimensional network.

The nature of the substituent on the phenyl ring plays a crucial role in modulating the crystal packing. For instance, in 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, the presence of the methoxy group introduces the possibility of C-H···O interactions, which can further stabilize the crystal lattice[13]. While not explicitly detailed as the primary interaction in the provided search results for this specific molecule, the potential for such interactions should be considered.

Furthermore, π-π stacking interactions between the aromatic phenyl and oxadiazole rings are significant in the crystal packing of these compounds[14]. The slip distance and interplanar distance of these π-stacked arrangements can be influenced by the steric and electronic properties of the substituent on the phenyl ring. For the hypothetical this compound, the flexible butoxy chain would likely introduce additional van der Waals interactions and could potentially lead to a more complex packing arrangement compared to the smaller substituents. The increased conformational flexibility of the butoxy group might also result in polymorphism, where the compound can crystallize in different forms with distinct physicochemical properties.

G cluster_0 Molecule 1 cluster_1 Molecule 2 Oxadiazole_1 1,3,4-Oxadiazole Phenyl_1 Phenyl Ring Oxadiazole_1->Phenyl_1 Amino_1 NH2 Oxadiazole_1->Amino_1 Phenyl_2 Phenyl Ring Phenyl_1->Phenyl_2 π-π Stacking Oxadiazole_2 1,3,4-Oxadiazole Amino_1->Oxadiazole_2 N-H···N Hydrogen Bond Oxadiazole_2->Phenyl_2 Amino_2 NH2 Oxadiazole_2->Amino_2

Caption: Key intermolecular interactions in 5-aryl-1,3,4-oxadiazol-2-amine crystals.

Conclusion and Future Directions

This comparative guide underscores the importance of single crystal X-ray diffraction in elucidating the structural features of medicinally relevant 5-aryl-1,3,4-oxadiazol-2-amines. The analysis of related crystal structures reveals that N-H···N hydrogen bonds and π-π stacking are the primary forces driving the crystal packing. The nature of the substituent on the phenyl ring can subtly but significantly influence these interactions, leading to variations in the crystal lattice.

For drug development professionals, a thorough understanding of these structure-property relationships is paramount. The insights gained from crystallographic studies can inform the design of new derivatives with optimized solid-state properties, ultimately leading to the development of more effective therapeutic agents. Future work should focus on obtaining the crystal structure of this compound to directly validate the predictions made in this guide and to further expand our understanding of the structure-activity relationships within this promising class of compounds. The Cambridge Structural Database (CSD) remains an invaluable resource for such comparative crystallographic studies[15][16][17].

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open.
  • Chen, F., Tian, T., Bai, B., Wang, J., Wang, H., & Li, M. (2016). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. RSC Publishing.
  • Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.
  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell Science and Therapy.
  • Role of Intermolecular Interactions in Molecular Packing of Alkoxy-Substituted Bis-1,3,4-oxadiazole Derivatives. (2019). Crystal Growth & Design.
  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (n.d.). PubMed.
  • Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Crystal engineering with 1,3,4-oxadiazoles derivatives: On the importance of CH···N and CH···π interactions. (2023). ResearchGate.
  • Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science.
  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm (RSC Publishing). doi:10.1039/D3CE00944K.
  • 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. (n.d.). PMC - NIH.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
  • 5-Phenyl-1,3,4-oxadiazol-2-amine. (2012). ResearchGate.
  • 5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.). PMC.
  • This compound. (n.d.). PubChemLite.
  • Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023). ZORA.
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. (n.d.). ResearchGate.
  • data reports 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. (2016). IUCrData.
  • CSD The Cambridge Structural Database. (2024). BSMFN - Biblioteca - UniGe.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry.
  • Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (n.d.). PMC.
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. (2016). IUCr Journals.
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (n.d.). Tetrahedron - Luxembourg Bio Technologies.
  • The Cambridge Structural Database. (2016). Semantic Scholar.
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. (2016). IUCr.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC.
  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (n.d.). CrystEngComm (RSC Publishing).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.